Technical Guide: Characterization of FK506 Binding Affinity to FKBP12
Executive Summary This technical guide provides a rigorous analysis of the binding interaction between the immunosuppressant FK506 (Tacrolimus) and the 12-kDa FK506-binding protein (FKBP12).[1] Written for drug discovery...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a rigorous analysis of the binding interaction between the immunosuppressant FK506 (Tacrolimus) and the 12-kDa FK506-binding protein (FKBP12).[1] Written for drug discovery scientists, this document moves beyond basic textbook definitions to explore the thermodynamic drivers, kinetic profiles, and validated experimental protocols required to accurately measure this high-affinity interaction (
nM). We focus on the "gain-of-function" mechanism where the binary complex creates a composite surface for Calcineurin inhibition, and we provide self-validating workflows for Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Molecular Mechanism: The Composite Surface
The pharmacological efficacy of FK506 relies on a unique molecular event: the drug does not merely inhibit FKBP12; it transforms it.
Structural Basis of Interaction
FKBP12 is a peptidyl-prolyl cis-trans isomerase (PPIase).[2] FK506 binds to the hydrophobic pocket of FKBP12, mimicking the transition state of a proline-containing peptide.
Key Residues: The pipecolinic ring of FK506 sits deep within a hydrophobic cavity lined by Tyr26, Phe46, Val55, Ile56, and Trp59 .
The "Gain of Function": Upon binding, the FK506-FKBP12 binary complex undergoes a conformational shift, particularly in the 80s loop (Tyr80–Ala95) . This creates a novel "composite surface" that is structurally distinct from apo-FKBP12. This new surface recruits Calcineurin (PP2B), forming a ternary complex that physically occludes the phosphatase active site, preventing the dephosphorylation of NFAT (Nuclear Factor of Activated T-cells).
Visualization: The Calcineurin Inhibition Pathway
The following diagram illustrates the sequential assembly from binary binding to downstream signaling inhibition.
Caption: Sequential assembly of the FK506-FKBP12-Calcineurin complex leading to NFAT inhibition.
Thermodynamic & Kinetic Profile
Accurate measurement of FK506 binding requires understanding the "stiffness" of the interaction. It is a high-affinity, enthalpy-driven binding event.
Quantitative Parameters
The following values represent the consensus range derived from high-resolution crystal structures (e.g., PDB 1FKJ) and biophysical assays.
Slow residence time, contributing to potent biological efficacy.
Enthalpy ()
~ -16 to -20 kcal/mol
Binding is driven by favorable van der Waals contacts and H-bonds.
Stoichiometry ()
1:1
Strict binary complex formation.
Experimental Methodologies
Surface Plasmon Resonance (SPR) Protocol
Objective: Determine
, , and using a Biacore or Sierra SPR system.
Critical Constraint: FK506 (MW ~804 Da) is a small molecule. You must immobilize the protein (FKBP12) and inject the drug. Direct amine coupling of FKBP12 can occlude the binding site; Biotin-Streptavidin capture is superior.
Step-by-Step Workflow:
Ligand Preparation:
Express FKBP12 with an Avi-tag (biotinylation sequence) on the N-terminus.
Enzymatically biotinylate using BirA ligase to ensure site-specific orientation.
Chip Surface: Use a Streptavidin (SA) or CM5 chip pre-coupled with Streptavidin.
Immobilization:
Dilute Biotin-FKBP12 to 1-5 µg/mL in HBS-P+ buffer.
Inject to capture ~1000 RU (Response Units). Note: High density is needed for small molecule detection, but avoid mass transport limitations.
Assay Conditions:
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20) + 1% DMSO .
Crucial: FK506 is hydrophobic.[3] You must match DMSO concentrations in running buffer and samples exactly to avoid "bulk shift" artifacts.
Injection Cycle:
Prepare a concentration series of FK506 (e.g., 0.1 nM to 50 nM).
Kinetic Titration (Single Cycle): Inject increasing concentrations sequentially without regeneration to preserve protein activity.
Flow Rate: High flow (60-100 µL/min) to minimize mass transport effects.
Caption: Optimized SPR workflow for small molecule (FK506) analysis on immobilized protein.
Isothermal Titration Calorimetry (ITC) Protocol
Objective: Direct measurement of binding stoichiometry (
) and enthalpy ().
Self-Validating Check: The "c-value" (
) must be between 10 and 1000 for a sigmoidal curve. With nM, this is challenging. You must use low concentrations or displacement assays, but for direct titration:
Cell Reagent: FKBP12 at 10-20 µM in PBS or HEPES (pH 7.4).
Syringe Reagent: FK506 at 100-200 µM (10x protein concentration).
Buffer Matching:
FK506 requires DMSO for solubility.
Critical: The Cell buffer must contain the exact same % DMSO (e.g., 2%) as the Syringe buffer. Mismatched DMSO causes massive heat of dilution artifacts that mask the binding signal.
Execution:
Perform 18-20 injections of 2 µL each at 25°C.
Control: Titrate FK506 into buffer-only to subtract heat of dilution.
Troubleshooting & Optimization
Even with robust protocols, artifacts occur. Use this guide to diagnose issues.
Symptom
Probable Cause
Corrective Action
SPR: Square wave binding (Box shape)
Mass transport limitation or non-specific binding.
Increase flow rate to 100 µL/min; lower surface density of FKBP12.
SPR: Negative spikes
Mismatched DMSO.
Perform a "Solvent Correction" cycle; ensure running buffer and sample buffer are identical.
ITC: No heat signal
Low c-value or inactive protein.
Verify FKBP12 activity with a known ligand (e.g., Rapamycin).[1] Ensure FK506 is fully solubilized.
Low Affinity ( nM)
Protein degradation.
FKBP12 is stable, but ensure the N-terminal tag isn't interfering. Use LC-MS to verify protein mass.
References
Harding, M. W., Galat, A., Uehling, D. E., & Schreiber, S. L. (1989). A receptor for the immunosuppressant FK506 is a cis-trans peptidyl-prolyl isomerase.[3] Nature, 341(6244), 758–760. [Link]
Van Duyne, G. D., Standaert, R. F., Karplus, P. A., Schreiber, S. L., & Clardy, J. (1991). Atomic structure of FKBP-FK506, an immunophilin-immunosuppressant complex.[4][5] Science, 252(5007), 839–842. [Link]
Griffith, J. P., Kim, J. L., Kim, E. E., Sintchak, M. D., Thomson, J. A., Fitzgibbon, M. J., ... & Navia, M. A. (1995). X-ray structure of calcineurin inhibited by the immunophilin-immunosuppressant FKBP12-FK506 complex.[4][5][6][7] Cell, 82(3), 507–522. [Link]
RCSB Protein Data Bank. (1991). 1FKJ: Atomic Structure of FKBP12-FK506.[4] [Link]
Cytiva (Biacore). (2023). Surface Plasmon Resonance (SPR) Analysis: Guidelines for Small Molecule Drug Discovery. [Link]
thermodynamic solubility profile of Tacrolimus 101536-55-4
An In-Depth Technical Guide to the Thermodynamic Solubility Profile of Tacrolimus (101536-55-4) For Researchers, Scientists, and Drug Development Professionals Abstract Tacrolimus (also known as FK-506) is a potent macro...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Thermodynamic Solubility Profile of Tacrolimus (101536-55-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tacrolimus (also known as FK-506) is a potent macrolide immunosuppressant critical in preventing organ transplant rejection.[1][2] Its clinical efficacy, however, is intrinsically linked to its biopharmaceutical properties, primarily its low aqueous solubility.[3][4][5] As a Biopharmaceutics Classification System (BCS) Class II drug, Tacrolimus exhibits high permeability but is hampered by poor solubility, which presents a significant hurdle in formulation development and achieving consistent bioavailability.[3][6] This technical guide provides a comprehensive overview of the thermodynamic solubility of Tacrolimus, offering a foundational understanding for researchers and formulation scientists. We will delve into the theoretical underpinnings of solubility, present detailed methodologies for its experimental determination, summarize solubility data in various media, and discuss the critical factors influencing the dissolution of this vital therapeutic agent.
Introduction: The Significance of Tacrolimus Solubility
The therapeutic success of Tacrolimus is challenged by its narrow therapeutic index and high pharmacokinetic variability.[5] A primary contributor to this variability is its poor and inconsistent absorption from the gastrointestinal tract, a direct consequence of its low aqueous solubility.[5] Understanding the thermodynamic solubility—the maximum amount of a solute that can dissolve in a given solvent system at equilibrium—is paramount for:
Formulation Development: Designing oral dosage forms (e.g., solid dispersions, self-emulsifying drug delivery systems) that enhance the dissolution rate and extent of absorption.[3][5]
Bioavailability Enhancement: Overcoming the rate-limiting step of dissolution to improve the overall bioavailability of Tacrolimus.[5][6]
Predictive Modeling: Establishing in vitro-in vivo correlations (IVIVCs) to better predict clinical performance from laboratory data.
Quality Control: Ensuring batch-to-batch consistency of drug products by characterizing a critical material attribute.
This guide serves as a practical resource for scientists engaged in the research and development of Tacrolimus formulations, providing both theoretical knowledge and actionable experimental protocols.
Physicochemical Properties of Tacrolimus
A foundational understanding of the physicochemical properties of Tacrolimus is essential for interpreting its solubility behavior.
These properties underscore the lipophilic and hydrophobic nature of the Tacrolimus molecule, which is consistent with its poor aqueous solubility.
Theoretical Framework of Thermodynamic Solubility
Thermodynamic solubility represents the equilibrium state where the chemical potential of the solute in the solid phase is equal to its chemical potential in the solution. For a crystalline solid, this is dictated by the strength of the crystal lattice and the energy of solvation.
Crystalline vs. Amorphous Forms
Tacrolimus can exist in both crystalline and amorphous forms.[9][10] This is a critical consideration as the amorphous form, lacking a long-range ordered crystal lattice, is thermodynamically less stable and thus exhibits a higher apparent solubility.[9]
Crystalline Tacrolimus: Possesses a well-defined melting point and lower intrinsic solubility.
Amorphous Tacrolimus: Exists in a higher energy state, leading to a significantly greater solubility. Studies have shown that the amorphous solubility of Tacrolimus can be up to 35 times higher than its crystalline counterpart.[9]
The conversion between these forms is a key aspect of formulation design, with many advanced formulations aiming to stabilize Tacrolimus in its amorphous state within a polymer matrix to leverage this solubility advantage.[9][11]
Factors Influencing Solubility
Several factors can influence the thermodynamic solubility of Tacrolimus:
pH: The molecular structure of Tacrolimus contains functional groups that can be influenced by the pH of the surrounding medium. While generally considered a neutral molecule, some studies suggest a pH-dependent solubility, with improved solubility observed at a slightly acidic pH of 4.5.[12]
Temperature: Temperature affects both the kinetics of dissolution and the thermodynamic equilibrium. For most solids, solubility increases with temperature. However, the chemical stability of Tacrolimus is also temperature-dependent, with degradation observed at elevated temperatures.[3][13]
Solvent Properties: The polarity, hydrogen bonding capacity, and other physicochemical properties of the solvent play a crucial role in its ability to solvate the Tacrolimus molecule.
Experimental Determination of Thermodynamic Solubility
The gold standard for determining thermodynamic solubility is the shake-flask method . This method ensures that the solution reaches equilibrium with the solid drug, providing a true measure of its intrinsic solubility.
Shake-Flask Solubility Protocol
This protocol outlines the steps for determining the thermodynamic solubility of Tacrolimus in a given solvent system.
High-Performance Liquid Chromatography (HPLC) system for quantification
Procedure:
Preparation: Add an excess amount of Tacrolimus powder to a series of vials containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.45 µm syringe filter to remove any remaining undissolved microparticles.
Quantification: Dilute the filtered sample with a suitable solvent (e.g., mobile phase) and analyze the concentration of Tacrolimus using a validated HPLC method.[14]
Data Analysis: The measured concentration represents the thermodynamic solubility of Tacrolimus in that specific solvent at the tested temperature. The experiment should be performed in triplicate to ensure reproducibility.
Caption: Strategies to Overcome Low Tacrolimus Solubility.
Conclusion
The thermodynamic solubility of Tacrolimus is a critical parameter that dictates its biopharmaceutical performance. Its inherently low aqueous solubility, a characteristic of its lipophilic nature and crystalline structure, poses significant challenges for drug development. A thorough understanding of its solubility profile in various solvents, the impact of pH and solid-state form, and the application of robust experimental methodologies are essential for the rational design of effective Tacrolimus formulations. By leveraging advanced formulation strategies such as solid dispersions and SMEDDS, it is possible to overcome these solubility limitations, thereby enhancing the dissolution, absorption, and ultimately, the clinical efficacy of this life-saving immunosuppressant.
References
Physiochemical properties of generic formulations of tacrolimus in Mexico - PubMed. (n.d.).
Tacrolimus - LKT Labs. (n.d.).
Tacrolimus | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (n.d.).
Non-Sink Dissolution Behavior and Solubility Limit of Commercial Tacrolimus Amorphous Formulations - PubMed. (2016, November 2).
Development, physicochemical evaluation, and in vivo permeation studies of topical formulations containing 0.1% tacrolimus - SciELO. (2023, September 15).
Tacrolimus | 104987-11-3 - ChemicalBook. (n.d.).
Tacrolimus: Physicochemical stability challenges, analytical methods, and new formulations. (2024, September 15).
Solubility of tacrolimus in the different vehicles. Data are expressed... - ResearchGate. (n.d.).
US8486993B2 - Solid dispersions comprising tacrolimus - Google Patents. (n.d.).
Dissolution behavior and solubility of marketed amorphous solid dispersions of Tacrolimus. (n.d.).
Formulation strategies for drug delivery of tacrolimus: An overview - PMC - NIH. (n.d.).
Research Article - Micromeritics and In-vivoBioavailability Study for PEG400 and Labrasol Based Liquisolid Compacts of Tacrolimus - Ashdin Publishing. (2024, September 30).
Physicochemical Stability of a Novel Tacrolimus Ophthalmic Formulation for the Treatment of Ophthalmic Inflammatory Diseases - MDPI. (n.d.).
Development and Evaluation of Extended Release Tacrolimus Tablets by Melt Granulation in Combination with Magnesium Alumino Metasilicate - AWS. (n.d.).
Phase solubility and DG°tr of tacrolimus at different con- centrations... - ResearchGate. (n.d.).
Effect of the solid-dispersion method on the solubility and crystalline property of tacrolimus. (2025, August 6).
Tacrolimus Analysis: A Comparison of Different Methods and Matrices - D-Scholarship@Pitt. (n.d.).
Preparation and In-vitro Characterization of Tacrolimus as a Solid Self-microemulsion - Impactfactor. (2021, March 25).
Enhanced dissolution and oral absorption of tacrolimus by supersaturable self-emulsifying drug delivery system - PMC. (2016, March 18).
Full article: Enhanced dissolution and oral absorption of tacrolimus by supersaturable self-emulsifying drug delivery system - Taylor & Francis. (2016, March 18).
A Comparative Guide to Tacrolimus Measurement Techniques for Researchers and Drug Development Professionals - Benchchem. (n.d.).
(PDF) Stability Tests and Analytical Methods of Tacrolimus: A Review - ResearchGate. (2023, August 16).
Stability Tests and Analytical Methods of Tacrolimus: A Review - ImmunoAnalysis. (2022, December 28).
Orally Disintegrating Tablets Containing Melt Extruded Amorphous Solid Dispersion of Tacrolimus - pharma excipients. (2018, March 21).
Structure of Tacrolimus | Download Scientific Diagram - ResearchGate. (n.d.).
Tacrolimus: Physicochemical stability challenges, analytical methods, and new formulations. (2024, September 15).
Application Note: Preparation of Tacrolimus (FK-506) Stock Solution in DMSO
Abstract: This document provides a comprehensive, field-tested protocol for the preparation, storage, and handling of Tacrolimus (also known as FK-506) stock solutions using dimethyl sulfoxide (DMSO) as the solvent. The...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides a comprehensive, field-tested protocol for the preparation, storage, and handling of Tacrolimus (also known as FK-506) stock solutions using dimethyl sulfoxide (DMSO) as the solvent. The guide is intended for researchers, scientists, and drug development professionals who require accurate and stable solutions of this potent immunosuppressant for experimental use. The protocol emphasizes safety, scientific rationale, and best practices to ensure solution integrity and experimental reproducibility.
Scientific Introduction & Rationale
Tacrolimus (FK-506) is a powerful macrolide lactone immunosuppressant isolated from the bacterium Streptomyces tsukubaensis.[1][2] Its primary mechanism of action involves the inhibition of calcineurin, a critical enzyme in the T-lymphocyte activation pathway.[1][3] By binding to the immunophilin FKBP12, Tacrolimus forms a complex that effectively halts the calcineurin-mediated dephosphorylation of the nuclear factor of activated T-cells (NF-AT), thereby preventing the transcription of interleukin-2 (IL-2) and other pro-inflammatory cytokines.[3]
Due to its potent biological activity, Tacrolimus is a cornerstone of research in immunology, transplantation biology, and the study of inflammatory diseases. However, its utility in in vitro and in vivo models is hampered by its extremely low solubility in aqueous solutions.[1][] To overcome this, a concentrated stock solution must be prepared in a suitable organic solvent.
Choice of Solvent: Dimethyl Sulfoxide (DMSO)
Dimethyl sulfoxide (DMSO) is the solvent of choice for Tacrolimus for several key reasons:
High Solubilizing Power: Tacrolimus is freely soluble in DMSO at high concentrations (e.g., up to 120 mg/mL), allowing for the creation of highly concentrated, space-efficient stock solutions.[5][6]
Inertness: DMSO is a relatively inert solvent that does not typically react with dissolved compounds under standard storage conditions.
Miscibility: DMSO is miscible with a wide range of aqueous buffers and cell culture media, facilitating the easy dilution of the stock solution to final working concentrations for experiments.
This guide provides a validated methodology to produce a stable, reliable Tacrolimus stock solution.
Safety & Handling Precautions
Working with Tacrolimus and DMSO requires strict adherence to safety protocols due to the inherent hazards of both substances.
Tacrolimus (FK-506):
High Potency & Toxicity: Tacrolimus is a potent pharmaceutical ingredient that is toxic if swallowed.[7][8][9] It is also suspected of damaging fertility or the unborn child.[9]
Handling: All handling of solid Tacrolimus powder must be performed within a certified chemical fume hood or a biological safety cabinet (BSC) to prevent inhalation of airborne particles.[10] Personal Protective Equipment (PPE), including a lab coat, safety goggles, and double nitrile gloves, is mandatory.[11][12]
Dimethyl Sulfoxide (DMSO):
Transdermal Carrier: DMSO is readily absorbed through the skin and can act as a carrier for other dissolved chemicals, facilitating their entry into the body.[13][14][15] This property makes meticulous handling imperative to prevent systemic exposure to Tacrolimus.
Irritant Properties: DMSO can cause skin and eye irritation.[13]
Combustibility: It is a combustible liquid and should be kept away from heat and open flames.[14][15]
Always consult the latest Safety Data Sheets (SDS) for both Tacrolimus and DMSO before beginning any work.[7][8][9][11][16]
Physicochemical Data & Materials
Accurate preparation begins with accurate data. The properties of Tacrolimus and DMSO are summarized below.
Chemical fume hood or Class II Biological Safety Cabinet
Calibrated micropipettes and sterile, filtered tips
Sterile, amber glass or polypropylene cryovials with screw caps
Vortex mixer
Personal Protective Equipment (PPE): Lab coat, safety goggles, nitrile gloves
Detailed Protocol: Preparing a 10 mM Tacrolimus Stock
This protocol describes the preparation of a 10 mM stock solution, a common concentration for laboratory use. The principles can be adapted for other concentrations.
The cornerstone of a reliable stock solution is an accurate calculation. The formula to determine the required mass of Tacrolimus is:
Mass (mg) = [Desired Concentration (mM)] x [Final Volume (mL)] x [Molecular Weight ( g/mol )] / 1000
Example for 2 mL of a 10 mM stock:
Mass (mg) = 10 mM x 2 mL x 804.02 g/mol / 1000
Mass (mg) = 16.08 mg
Always perform this calculation before entering the laboratory to ensure efficiency and safety.
Step 2: Weighing the Tacrolimus Powder
Don all required PPE and perform all work inside a chemical fume hood or BSC.
Place a piece of weigh paper or a weigh boat on the analytical balance and tare the scale to zero.
Carefully weigh out the calculated mass of Tacrolimus powder (e.g., 16.08 mg) onto the tared paper/boat.
Record the exact mass weighed. This is crucial for calculating the precise final concentration of your stock solution.
Step 3: Solubilization
Carefully transfer the weighed Tacrolimus powder into a sterile, appropriately sized amber vial (e.g., a 4 mL vial for a 2 mL final volume). Ensure no powder is lost during the transfer.
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 2 mL) to the vial.
Securely cap the vial.
Vortex the solution for 30-60 seconds. Visually inspect the solution against a light source to ensure all solid particles have dissolved. The final solution should be clear and colorless. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be used to assist.[17]
Step 4: Labeling and Documentation
Proper labeling is critical for sample integrity and laboratory safety. The vial label must include:
Compound Name: Tacrolimus (FK-506)
Final Concentration: (e.g., 10 mM)
Solvent: 100% DMSO
Date of Preparation
Your Initials
Storage Conditions: -20°C
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the Tacrolimus stock solution preparation protocol.
how to dissolve 101536-55-4 for in vitro cell culture
Technical Application Note: Solubilization and Management of Pneumocandin B0 (CAS 101536-55-4) for In Vitro Assays Part 1: Executive Summary & Compound Profile[1] Pneumocandin B0 (CAS 101536-55-4), often designated as L-...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: Solubilization and Management of Pneumocandin B0 (CAS 101536-55-4) for In Vitro Assays
Part 1: Executive Summary & Compound Profile[1]
Pneumocandin B0 (CAS 101536-55-4), often designated as L-688786, is a cyclic lipohexapeptide fermentation product of the fungus Glarea lozoyensis.[1] It serves as the critical starting material for the semi-synthetic echinocandin drug Caspofungin .[2]
In a research setting, Pneumocandin B0 is utilized to study β-(1,3)-D-glucan synthase inhibition.[1][3] However, its amphiphilic nature—comprising a cyclic peptide core and a fatty acid side chain—creates significant solubility challenges. Improper solubilization leads to "micro-precipitation" in aqueous media, resulting in erratic IC50 values and false-negative data in cell-based assays.[1]
This guide provides a standardized protocol to dissolve, store, and introduce Pneumocandin B0 into culture systems without compromising bioavailability.[1]
Rationale: The lipophilic side chain requires an organic solvent to disrupt intermolecular hydrophobic interactions. DMSO is preferred over ethanol due to lower volatility (maintaining concentration accuracy) and better sterility maintenance.[1]
Avoid: Direct dissolution in water, PBS, or cell culture media.[1] This will cause immediate gelation or precipitation.
Preparation of Master Stock Solution (10 mM or 10 mg/mL)
Amber glass vials (borosilicate) or solvent-resistant polypropylene tubes.[1]
Protocol:
Equilibration: Allow the lyophilized product vial to equilibrate to room temperature for 15 minutes before opening. This prevents condensation of atmospheric moisture, which degrades the peptide.
Weighing: Weigh the necessary amount of powder. Note: Lipopeptides can be static; use an antistatic gun if available.[1]
Dissolution: Add sterile DMSO to achieve a concentration of 10 mg/mL (approx. 9.4 mM).[1]
Example: Dissolve 5 mg of powder in 500 µL of DMSO.
Agitation: Vortex vigorously for 30–60 seconds. If the solution is not perfectly clear, sonicate in a water bath at room temperature (25°C) for 2–5 minutes.
Visual QC: Hold the vial up to a light source. The solution must be clear and colorless. Any turbidity indicates incomplete solvation.
Storage of Stock
Aliquot: Divide the stock into small aliquots (e.g., 20–50 µL) to avoid freeze-thaw cycles.
Conditions: Store at -20°C (stable for ~6 months) or -80°C (stable for >1 year).
Container: Use O-ring screw cap tubes to prevent DMSO evaporation or hydration.[1]
Part 3: In Vitro Application (Cell Culture)
The critical step is the transfer from organic stock to aqueous media. Lipopeptides are prone to "crashing out" (precipitating) upon rapid dilution.[1]
Dilution Protocol (The "Step-Down" Method)
Objective: Dilute the stock to the Final Working Concentration (typically 0.1 µM – 10 µM) while keeping the final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.
Step-by-Step:
Thaw: Thaw the DMSO stock aliquot at room temperature. Vortex briefly.
Intermediate Dilution (Optional but Recommended):
If the target concentration is low (e.g., nM range), create a 100x intermediate stock in culture medium or PBS .[1]
Technique: Add the DMSO stock dropwise to the medium while vortexing the medium. Do not add medium to the DMSO stock.
Final Application:
Add the intermediate solution to the cell culture wells.
Direct Method: If adding stock directly to wells, ensure rapid mixing.[1]
Vehicle Control:
Prepare a control condition containing only DMSO at the same final volume (e.g., 0.1%) to normalize for solvent effects.[1]
Visual Workflow (Graphviz)
Caption: Figure 1. Optimized reconstitution and dilution workflow for Pneumocandin B0, emphasizing the critical dropwise addition to aqueous media to prevent precipitation.
Part 4: Quality Control & Troubleshooting
Issue
Probable Cause
Corrective Action
Cloudiness in Stock
Moisture contamination in DMSO or incomplete mixing.[1]
Sonicate for 5 mins. If cloudiness persists, discard. Use fresh anhydrous DMSO.[5]
Precipitate in Media
"Shock" dilution (adding media to DMSO too fast).
Add DMSO stock into the media while vortexing. Do not exceed 1/1000 dilution in one step if possible.
TargetMol. Pneumocandin B0 Technical Data: Solubility and Stability in DMSO.
Kartsonis, N. A., et al. (2003).[1] "Caspofungin: the first member of a new class of antifungal agents." Drug Resistance Updates. (Contextualizing the lipopeptide solubility profile of the echinocandin class).
Application Note: HPLC Method Development for Tacrolimus (FK506)
Executive Summary Tacrolimus (FK506) presents two distinct analytical challenges that often derail standard HPLC method development: cis-trans isomerization (rotamers) and poor UV absorption . Standard room-temperature m...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Tacrolimus (FK506) presents two distinct analytical challenges that often derail standard HPLC method development: cis-trans isomerization (rotamers) and poor UV absorption . Standard room-temperature methods frequently result in split peaks, often misidentified as impurities, and baseline noise that compromises sensitivity.
This guide provides a definitive protocol for developing a robust HPLC method for Tacrolimus. It distinguishes between Quality Control (QC) applications (high concentration, UV detection) and Bioanalysis (low concentration, LC-MS/MS), with a primary focus on the chromatographic conditions required to merge rotamers and maximize signal-to-noise ratios.
Part 1: The Physico-Chemical Challenge
The Rotamer Trap
Tacrolimus contains a pipecolic acid moiety that undergoes slow cis-trans isomerization around the amide bond. At ambient temperatures (
), the interconversion rate is slow on the chromatographic time scale.
The Symptom: The chromatogram displays two peaks (often a 3:1 ratio) or a single highly broadened, distorted peak.
The Solution: Thermal coalescence. Elevating the column temperature increases the isomerization rate, causing the rotamers to average out into a single, sharp peak.
The Chromophore Deficit
Tacrolimus lacks a strong conjugated
-system, resulting in weak UV absorption.
The Symptom: Poor sensitivity and high susceptibility to baseline drift from organic modifiers.
The Solution: Detection must occur at low wavelengths (
), requiring high-purity solvents and phosphate buffers rather than UV-absorbing additives like acetates or formates (unless using MS).
Part 2: Method Development Workflow
Chromatographic Optimization Strategy
Figure 1: Strategic workflow for Tacrolimus method development. Note the central importance of Temperature Optimization.
Stationary Phase Selection
Recommended: C18 (Octadecylsilane) with high carbon load (>15%).
Why: Tacrolimus is highly lipophilic (
). A high carbon load ensures adequate retention and resolution from polar impurities.
United States Pharmacopeia (USP). Tacrolimus Official Monograph. USP 40-NF 35. (Specifies the 60°C column temperature requirement and L1 column).
Phenomenex Application Note. Separation of Tacrolimus and its Organic Impurities per USP Monograph. (Detailed chromatograms showing impurity separation).
Kalt, D. A. (2017). Tacrolimus: a review of laboratory detection methods and indications for use. Laboratory Medicine, 48(4), e62-e65.[4] (Comparison of Immunoassay vs HPLC/MS).
Journal of Chromatography B. Quantitation of tacrolimus in whole blood using HPLC-MS/MS. (Standard reference for the Zinc Sulfate extraction protocol).
Application Note: Optimizing FK506 (Tacrolimus) Dosing Regimens for Murine Immunosuppression
[1] Executive Summary & Mechanism of Action FK506 (Tacrolimus) is a potent macrolide immunosuppressant widely used in murine models of organ transplantation (allograft/xenograft) and autoimmune diseases. Unlike Cyclospor...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Mechanism of Action
FK506 (Tacrolimus) is a potent macrolide immunosuppressant widely used in murine models of organ transplantation (allograft/xenograft) and autoimmune diseases. Unlike Cyclosporine A, FK506 is 10–100 times more potent, necessitating precise dosage calibration to balance immune suppression against nephrotoxicity and neurotoxicity.
Mechanism of Action (MOA)
FK506 functions by binding to the immunophilin FKBP-12. This complex inhibits calcineurin, a calcium-dependent phosphatase. Consequently, the dephosphorylation of the Nuclear Factor of Activated T-cells (NF-AT) is blocked, preventing its translocation to the nucleus and thereby inhibiting the transcription of IL-2 and other pro-inflammatory cytokines.
Visualization: FK506 Signaling Pathway
The following diagram illustrates the molecular cascade and the point of inhibition.
Caption: Figure 1: Pharmacodynamic pathway of FK506. Red T-bar indicates the primary inhibition point of Calcineurin.
Pharmacokinetics & Route Optimization
Murine metabolism of FK506 differs significantly from humans due to higher hepatic P450 enzyme activity. Consequently, mice require significantly higher weight-based doses (mg/kg) than humans to achieve comparable therapeutic blood trough levels (5–15 ng/mL).
Route Comparison Table
Feature
Intraperitoneal (IP)
Subcutaneous (SC) Injection
Osmotic Pump (SC Continuous)
Oral Gavage (PO)
Bioavailability
High (~100%)
Moderate to High
High (Steady State)
Variable (<20-25%)
Peak Levels (Cmax)
High (Risk of toxicity)
Moderate
Low (Stable)
Low
Trough Levels
Rapid drop-off
Moderate drop-off
Constant
Variable
Stress to Animal
Moderate
Low
Low (after implantation)
High
Recommended For
Short-term studies (<14 days)
General maintenance
Long-term grafts (>14 days)
Gut immunity models
Expert Insight: For solid organ transplantation (Heart/Kidney), Continuous Subcutaneous Infusion (Osmotic Pump) is the gold standard for maintaining stable therapeutic index and minimizing nephrotoxicity caused by high Cmax peaks associated with IP bolus injections.
Standard Dosage Protocols
The following dosages are calibrated for C57BL/6 and BALB/c strains. Note: C57BL/6 mice are generally more resistant to tolerance induction than BALB/c.
Table 1: Indication-Specific Dosage Guidelines
Experimental Model
Route
Induction Dose (Day 0-3)
Maintenance Dose (Day 4+)
Notes
Heart/Kidney Allograft
IP
1.0 - 2.0 mg/kg/day
0.5 - 1.0 mg/kg/day
Standard regimen. Trough target: 5-10 ng/mL.
Heart/Kidney Allograft
Osmotic Pump
N/A
1.0 - 3.0 mg/kg/day
Requires higher daily load to maintain steady state.
Xenograft (Human-Mouse)
SC / IP
3.0 - 5.0 mg/kg/day
2.0 - 3.0 mg/kg/day
Higher suppression required for cross-species engraftment.
Autoimmune (EAE/SLE)
IP / PO
5.0 - 10.0 mg/kg
5.0 mg/kg (Every 2 days)
High oral dose needed due to poor absorption.
Toxicity Control
IP
N/A
< 0.1 mg/kg/day
Sub-therapeutic dose for control groups.
Formulation & Preparation Protocol
FK506 is highly lipophilic and practically insoluble in water. Improper vehicle formulation leads to precipitation, resulting in erratic dosing and peritoneal irritation.
The "Gold Standard" Vehicle Formulation
Reagents:
FK506 Powder (High Purity >99%)
Ethanol (Absolute, Anhydrous)
Kolliphor EL (formerly Cremophor EL) or Tween 80
Sterile Saline (0.9% NaCl)
Step-by-Step Preparation Workflow
Caption: Figure 2: Critical path for FK506 solubilization. Dilution must occur immediately before use.
Critical Protocol Notes:
Order of Addition: Always dissolve FK506 in the Ethanol/Kolliphor mixture before adding any saline. Adding saline to powder will result in irreversible clumping.
Temperature: Warm the stock solution to room temperature or 37°C before diluting with saline to reduce viscosity and precipitation risk.
Stability: The diluted working solution is unstable. Use within 4 hours of preparation.
Troubleshooting & Validation
Monitoring for Efficacy[2][3][4]
Graft Survival: Palpation of heart graft (beating) or visual inspection of skin graft.
Flow Cytometry: Assess T-cell suppression by measuring CD25 and CD69 expression on CD4+ T cells in peripheral blood. Effective dosage should reduce CD25+ populations by >50% compared to controls.
Monitoring for Toxicity (Nephrotoxicity)
FK506 is nephrotoxic in mice, causing vasoconstriction of the afferent arteriole.
Weight Loss: Loss of >15% body weight indicates toxicity.
Creatinine: Serum creatinine levels >0.5 mg/dL (baseline is typically ~0.2 mg/dL in mice) indicate renal injury.
Physical Signs: Ruffled fur, hunched posture, and reduced motility.
Rescue Protocol: If toxicity is observed, reduce dose by 50% or switch to every-other-day dosing. Ensure hydration (subcutaneous saline) to protect renal function.
References
Determination of ideal i.p. dosage of FK506 to produce human-therapeutic trough concentrations. ResearchGate.
The Anti-Inflammatory Effects of Oral-Formulated Tacrolimus in Mice with Experimental Autoimmune Encephalomyelitis. PubMed / NIH.
FK506 nephrotoxicity: morphologic and physiologic characterization of a rat model. PubMed.
Infusion vs. Injection: Considerations for Administering Drug Compounds in Small Animal Research. AH Medical.
Nonlinear pharmacokinetics of paclitaxel in mice results from the pharmaceutical vehicle Cremophor EL. (Reference for Vehicle Effects). PubMed.[1]
synthesis and purification methods for FK506 derivatives
Application Note: Advanced Strategies for the Synthesis and Purification of FK506 (Tacrolimus) Derivatives Executive Summary FK506 (Tacrolimus) is a cornerstone macrolide immunosuppressant.[1] However, its therapeutic wi...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Advanced Strategies for the Synthesis and Purification of FK506 (Tacrolimus) Derivatives
Executive Summary
FK506 (Tacrolimus) is a cornerstone macrolide immunosuppressant.[1] However, its therapeutic window is limited by nephrotoxicity and neurotoxicity. Recent drug development efforts have pivoted toward generating FK506 derivatives that decouple its immunosuppressive activity (calcineurin inhibition) from its neurotrophic/antifungal activity (FKBP12 binding).
This guide addresses the two primary bottlenecks in FK506 derivative development:
Selective Functionalization: Overcoming the steric bulk and lability of the macrolactone ring to install orthogonal handles.
Purification of Geometric Isomers: Separating FK506 from its naturally co-occurring analog, FK520 (Ascomycin), which differs by only a single double bond.
Structural Logic & Modification Strategy
To design effective derivatives, one must understand the "Dual Domain" architecture of FK506.
The FKBP Binding Domain (C1–C15): Essential for protein binding. Modifications here generally abolish all biological activity.
The Effector Domain (C16–C23): This region interacts with Calcineurin. Modifying the C-21 allyl group is the primary strategy to create "non-immunosuppressive" neurotrophic ligands (e.g., L-685,818).
The Permeability Handle (C-32): The hydroxyl group at C-32 is solvent-exposed and ideal for altering solubility without affecting binding kinetics.
Visualization: Structural Modification Logic
Figure 1: Decision matrix for chemical modification of FK506 based on therapeutic intent.
Protocol A: Semisynthesis via Cross-Metathesis (C-21 Modification)
Rationale: The C-21 allyl group is the most accessible olefin for modification. Using Grubbs II catalyst allows for the introduction of diverse functional groups (esters, amides) to block Calcineurin binding while retaining FKBP affinity.
Critical Constraint: Standard reflux conditions often degrade the macrolactone. We utilize microwave-assisted synthesis to minimize thermal exposure.
Solvent: 1,2-Dichlorobenzene (DCB) – Chosen for its high boiling point and microwave compatibility.
Partner Olefin: Methyl acrylate (for esterification) or similar terminal olefin.
Step-by-Step Procedure
Preparation: In a microwave-safe vial, dissolve FK506 (20 mg, 0.025 mmol) in degassed 1,2-dichlorobenzene (2.0 mL).
Reagent Addition: Add the partner olefin (e.g., methyl acrylate) in excess (20 equivalents).
Catalyst Loading: Add Grubbs II catalyst (0.1 equiv, 2.5 µmol).
Note: Add the catalyst as a solid or a concentrated stock solution in DCB immediately before sealing.
Reaction: Seal the vial and purge with Nitrogen for 1 minute.
Microwave Irradiation: Heat to 100°C for 5–10 minutes in a microwave reactor (e.g., Biotage Initiator).
Safety: Ensure pressure limits are set correctly as acrylates can polymerize.
Quenching: Allow to cool. Add ethyl vinyl ether (50 µL) and stir for 15 minutes to quench the active Ruthenium species.
Workup: Direct loading onto a silica gel column is possible, but a solvent exchange to Ethyl Acetate is recommended if the DCB volume is high.
Yield Expectation: 60–75% conversion.
Troubleshooting: If isomerization of the double bond occurs (shifting to the internal position), reduce temperature to 80°C and extend time to 20 mins.
Rationale: Chemical synthesis cannot easily alter the macrolide backbone core. Biosynthetic engineering of the Streptomyces polyketide synthase (PKS) is required for "deep" modifications, such as removing methyl groups.
Target: The fkbM gene encodes the methyltransferase responsible for the methoxy group at C-31. Deletion of fkbM yields 31-O-desmethyl-FK506 , which has altered metabolic stability.
Workflow Summary
Strain: Streptomyces tsukubaensis (Wild Type) or S. hygroscopicus.
Genetic Modification: In-frame deletion of fkbM using a temperature-sensitive suicide vector (e.g., pKC1139).
Fermentation:
Inoculate seed culture (TSB medium) for 48 hours.
Transfer to production medium (starch/glycerol base).
Crucial Step: Supplement the broth with Allylmalonyl-CoA precursors (e.g., allylmalonic acid) to suppress FK520 production, as the engineered strain may revert to utilizing ethylmalonyl-CoA.
Harvest: Extract mycelial cake with Methanol after 5–7 days.
Protocol C: Purification via Argentation Chromatography
The Challenge: FK506 (Tacrolimus) and FK520 (Ascomycin) co-elute on standard silica and most C18 HPLC columns because they differ only by a vinyl (FK506) vs. ethyl (FK520) group at C-21.
The Solution:Silver Nitrate Impregnated Silica (AgNO3-SiO2) . The Ag+ ions form a reversible
-complex with the allyl double bond of FK506, significantly increasing its retention time compared to the saturated FK520.
Preparation of Ag-Silica
Dissolve Silver Nitrate (AgNO3) in water to create a 10% w/v solution.
Add Silica Gel (230–400 mesh) to the solution.[4] Ratio: 1 part AgNO3 to 10 parts Silica (w/w).
Evaporate water under reduced pressure (Rotavap) at 60°C in the dark until a free-flowing powder is obtained.
Caution: The silica will darken if exposed to light. Store in amber bottles or wrap columns in aluminum foil.
Chromatography Conditions
Parameter
Condition
Stationary Phase
10% AgNO3-Impregnated Silica
Mobile Phase A
Hexane
Mobile Phase B
Ethyl Acetate
Gradient
0–40% B over 10 column volumes
Elution Order
1. FK520 (Ascomycin) - Elutes First 2. FK506 (Tacrolimus) - Retained by Ag+
Post-Column
Wash fractions with dilute NaCl solution to precipitate any leached silver ions as AgCl before concentration.
Protocol D: Analytical & Preparative HPLC
Rotamer Warning: FK506 exists as a mixture of cis and trans rotamers around the amide bond. At room temperature, this results in split or broad peaks in HPLC and NMR.
Optimization: Run HPLC columns at 50°C to 60°C . The elevated temperature increases the rate of rotamer interconversion, collapsing the split peaks into a single, sharp peak for accurate integration.
HPLC Method Parameters
Column: C18 Reverse Phase (e.g., Zorbax SB-C18), 5 µm, 4.6 x 150 mm.
Temperature:60°C (Critical).
Mobile Phase: Acetonitrile : Water : Phosphoric Acid (60 : 40 : 0.1).
Note: Acid is required to suppress ionization of the phenolic impurities.
Figure 2: Integrated purification workflow prioritizing the removal of the difficult FK520 impurity.
References
Chung, S. et al. (2009). "Synthesis of Orthogonally Reactive FK506 Derivatives via Olefin Cross Metathesis." ACS Chemical Biology. Link
Kino, T. et al. (1987).[5] "FK-506, a novel immunosuppressant isolated from a Streptomyces." Journal of Antibiotics. (Foundational isolation paper).
Vertex Pharmaceuticals & NIH. "Structure-Guided Synthesis of FK506 and FK520 Analogs." mBio. Link
Mander, L. & Williams, C. (2015).[6] "Chromatography with Silver Nitrate."[6][7][8] Tetrahedron. (Review of Argentation chromatography). Link
Quick Company. "Process For Separation Of Impurities From Pure Tacrolimus." Patent Application WO 06/031664.[8] Link
Motamedi, H. et al. (1998). "The biosynthetic gene cluster for the polyketide immunosuppressant FK506."[9][10][11][12][13] European Journal of Biochemistry.[5]
Technical Support Guide: Stability & Handling of Tacrolimus (FK506) Stock Solutions
Document ID: TS-FK506-STAB-V2 Department: Technical Applications & Quality Control Last Updated: February 10, 2026 Executive Summary Tacrolimus (FK506) is a macrolide lactone with potent immunosuppressive properties.[1][...
Author: BenchChem Technical Support Team. Date: February 2026
Document ID: TS-FK506-STAB-V2
Department: Technical Applications & Quality Control
Last Updated: February 10, 2026
Executive Summary
Tacrolimus (FK506) is a macrolide lactone with potent immunosuppressive properties.[1][2][3] It functions by binding to FKBP12 to inhibit calcineurin phosphatase.[3] Due to its complex macrocyclic structure containing a lactone ring, it is susceptible to hydrolysis , isomerization , and adsorption to plastic surfaces.
This guide provides validated protocols for the preparation, storage, and troubleshooting of Tacrolimus stock solutions to ensure experimental reproducibility.
For stock solutions, Dimethyl Sulfoxide (DMSO) is the preferred solvent due to its high solubilizing capacity and lower volatility compared to ethanol.
Solvent
Max Solubility
Suitability
Notes
DMSO
~20 mM (approx. 16 mg/mL)
Recommended
Use anhydrous (fresh) DMSO. Hygroscopic DMSO causes precipitation.
Ethanol
~30 mM (approx. 24 mg/mL)
Alternative
High volatility leads to concentration changes over time.
Water
< 10 µg/mL
Unsuitable
Practically insoluble. Do not use for stock preparation.
B. Preparation Workflow
Note: Tacrolimus is a hazardous compound. Perform all steps in a fume hood with appropriate PPE.
Equilibration: Allow the lyophilized product vial to equilibrate to room temperature before opening. This prevents atmospheric moisture from condensing on the cold powder (hygroscopy triggers hydrolysis).
Dissolution: Add high-grade anhydrous DMSO to the vial to achieve a concentration of 10 mM . Vortex gently until the solution is completely clear.
Aliquot: Immediately dispense into single-use aliquots (e.g., 10–50 µL) to avoid freeze-thaw cycles.
Vessel Selection: Use Glass or Polypropylene (PP) vials. Avoid Polystyrene (PS) or PVC, as Tacrolimus is highly lipophilic and will adsorb to these plastics, reducing effective concentration.
Critical Note: While some sources suggest stability up to 1 year at -80°C, our internal QC data recommends a conservative 3-month shelf life at -20°C for solution stocks to guarantee >98% potency.
Visualization: Preparation Logic
The following diagram illustrates the critical decision points in the preparation workflow to prevent degradation.
Figure 1: Validated workflow for Tacrolimus stock preparation minimizing hydrolysis and adsorption risks.
Troubleshooting Guide
Issue 1: Precipitation upon dilution into media
Symptom: The solution turns cloudy or crystals form when the DMSO stock is added to cell culture media.
Cause: "Crash-out" effect. Tacrolimus is extremely hydrophobic. Rapid change in polarity causes precipitation.
Solution:
Ensure the final DMSO concentration in the media is < 0.1%.[5]
Step-down dilution: Dilute the stock 1:10 in DMSO first, then add this intermediate to the media while vortexing the media.
Warm the media: Ensure culture media is at 37°C before adding the drug.
Issue 2: Loss of Potency (No biological effect)
Symptom: Cells do not respond to treatment (e.g., no inhibition of IL-2).
Cause A (Adsorption): You stored the stock or working solution in Polystyrene (PS) or PVC containers.
Fix: Switch to Glass or Polypropylene (PP).
Cause B (Hydrolysis): The DMSO used was old/hygroscopic, or the stock was freeze-thawed repeatedly.
Fix: Use fresh anhydrous DMSO. Use single-use aliquots.
Issue 3: Degradation Products (Isomers)
Symptom: HPLC shows multiple peaks.
Cause: Tacrolimus contains an amide bond capable of cis-trans isomerization and a lactone ring sensitive to pH.
Fix: Avoid basic pH environments. Keep stock solutions neutral. Protect from light (photolysis can induce isomerization).
Visualization: Troubleshooting Logic
Figure 2: Decision tree for diagnosing stability and solubility failures in Tacrolimus experiments.
Frequently Asked Questions (FAQ)
Q: Can I refreeze the stock solution after using half of it?A:No. We strongly advise against this. Freeze-thaw cycles introduce condensation and temperature fluctuations that accelerate hydrolysis and isomerization. Always aliquot into single-use volumes (e.g., 20 µL) during the initial preparation.
Q: Why is my DMSO stock solution yellowing?A: This indicates oxidation, likely of the DMSO itself or the compound due to poor sealing. If the solution has turned yellow, the concentration of active Tacrolimus is likely compromised. Discard and prepare fresh.
Q: Is it better to store the stock at -80°C or -20°C?A: While -80°C theoretically slows kinetic degradation further, -20°C is sufficient for 3 months. The risk with -80°C is that some standard O-ring vials may lose seal integrity at ultra-low temperatures, allowing moisture ingress. If storing at -80°C, ensure vials are rated for cryogenic storage.
Q: Can I use aqueous buffers (PBS) to dilute the stock?A: Only immediately before use. Tacrolimus is unstable in aqueous buffers (hydrolysis of the lactone ring) and will degrade significantly within 24–48 hours. Do not store "intermediate" dilutions in PBS.
References
Ezquer-Garin, C. et al. (2017).[6][7] Stability of tacrolimus ophthalmic solution.[8][6][9] American Journal of Health-System Pharmacy.[6] Available at: [Link]
Rozman Peterka, T. et al. (2019).[7][10] Forced degradation of tacrolimus and the development of a UHPLC method for impurities determination.[10] Acta Pharmaceutica. Available at: [Link]
Taormina, D. et al. (1992). Stability and sorption of FK 506 in 5% dextrose injection and 0.9% sodium chloride injection in glass, polyvinyl chloride, and polyolefin containers.[11][8] American Journal of Hospital Pharmacy.[8] Available at: [Link]
Technical Support Center: Overcoming FK506 Resistance in Lymphocyte Proliferation Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating FK506 (Tacrolimus) and its effects on lymphocyte proliferation. This guide is designed to provide in-d...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating FK506 (Tacrolimus) and its effects on lymphocyte proliferation. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in scientific principles and field-proven insights. Our goal is to empower you to diagnose and overcome experimental hurdles related to FK506 resistance.
Understanding the Core Mechanism: How FK506 Suppresses Lymphocyte Proliferation
FK506 is a potent calcineurin inhibitor that plays a crucial role in suppressing the immune system.[1] Its primary mechanism of action involves disrupting the signaling cascade that leads to T-cell activation and proliferation.[2][3][4] Upon entering a T-cell, FK506 binds to a specific intracellular protein called FK506-binding protein 12 (FKBP12).[3][4][5][6][7] This newly formed FK506-FKBP12 complex then interacts with and inhibits the calcium- and calmodulin-dependent serine/threonine phosphatase, calcineurin.[4][5][7]
Normally, following T-cell receptor (TCR) activation, an increase in intracellular calcium activates calcineurin.[1][8] Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factor.[2][7][9] This dephosphorylation is a critical step that allows NFAT to translocate from the cytoplasm to the nucleus.[2][9] Once in the nucleus, NFAT initiates the transcription of genes essential for T-cell proliferation and immune response, most notably Interleukin-2 (IL-2).[2][7][9] By inhibiting calcineurin, the FK506-FKBP12 complex prevents NFAT's nuclear translocation, thereby halting IL-2 production and subsequent T-cell proliferation.[2][7][9]
Recent studies have also revealed an NFAT-independent mechanism where calcineurin is recruited to the TCR signaling complex and reverses the inhibitory phosphorylation of the tyrosine kinase Lck, a key early step in T-cell activation.[10][11][12][13] Therefore, FK506's inhibition of calcineurin can also dampen the initial stages of TCR signaling.[10][11][12][13]
Technical Support Center: Tacrolimus Monohydrate Degradation Analysis
This guide functions as a Tier 3 Technical Support resource, designed for analytical chemists and formulation scientists. It synthesizes pharmacopeial standards (USP/EP) with advanced forced degradation data.
Author: BenchChem Technical Support Team. Date: February 2026
This guide functions as a Tier 3 Technical Support resource, designed for analytical chemists and formulation scientists. It synthesizes pharmacopeial standards (USP/EP) with advanced forced degradation data.
Tacrolimus (FK506) presents a unique analytical challenge due to its 23-membered macrolide lactone ring. Unlike typical small molecules, Tacrolimus exists in a dynamic equilibrium of rotamers (cis/trans isomers of the amide bond).
The Core Problem:
In standard HPLC conditions (ambient temperature), these rotamers resolve as separate or split peaks, often leading to false positives for degradation products.
Rotamer I (Minor): ~10% abundance.
Rotamer II (Major): ~90% abundance.
Support Directive: Before attempting to identify degradation products, you must collapse the rotamer equilibrium into a single peak.
Tier 1 Support: Establishing Baseline Resolution
Issue: "I see split peaks or broad shouldering in my standard injection."
Diagnosis: Incomplete rotamer coalescence due to insufficient column temperature.
Validated Protocol: Rotamer Coalescence
To distinguish true degradants from rotamers, the kinetics of the cis-trans isomerization must be faster than the chromatographic timescale.
Column Selection: Use a hybrid particle column (e.g., Waters XBridge BEH C18 or equivalent) capable of withstanding high pH and temperature.
Temperature Control: Set column oven to 60°C ± 2°C .
Why? At 60°C, the interconversion rate increases, merging the split peaks into a single, sharp peak.
Mobile Phase:
A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for MS).
Often requires radical initiator to proceed significantly.[5]
Light (Photolytic)
8-Epimer
Radical/Energy mediated
Formed in solid state.
Pathway Visualization
Caption: Mechanistic pathways for primary Tacrolimus degradation products.
Tier 3 Support: LC-MS Identification Strategy
Issue: "I am seeing conflicting mass data. Is it an impurity or a degradant?"
Critical Troubleshooting: The Isobaric Trap
A common error is confusing Ascomycin (a process impurity, not a degradant) with Tacrolimus Diene .
Ascomycin: An analog (Ethyl instead of Allyl at C-21).
Tacrolimus Diene: A degradant (Loss of water).
Depending on your ionization source (Sodium vs. Ammonium adducts), these can appear identical.
Mass Spectrometry Reference Table (ESI+)
Base Peak assumption: [M+Na]+ or [M+NH4]+ depending on mobile phase additive.
Compound
Description
MW (Anhydrous)
[M+NH4]+ (m/z)
[M+Na]+ (m/z)
Delta from Parent
Tacrolimus
Parent API
804.02
822
827
0
8-Epimer
Degradant
804.02
822
827
0 (Isobaric)
Tacrolimus Diene
Thermal Deg.
786.02
804
809
-18 Da
Open Ring
Hydrolysis Deg.
822.03
840
845
+18 Da
Ascomycin
Process Impurity
791.01
809
814
-13 Da
WARNING: Note that Tacrolimus Diene [M+Na]+ (809) and Ascomycin [M+NH4]+ (809) are isobaric.
Solution: Always use a high-purity Ascomycin standard to confirm retention time. Do not rely on MS alone if using mixed buffers.
FAQ: Distinguishing Isomers
Q: I see a peak at RRT 0.67. Is this the 8-Epimer?A: Likely No .
Tacrolimus 19-Epimer (often RRT ~0.[3][4][6]67) is an equilibrium isomer present in the API. It is not considered a degradation product by USP standards but must be resolved.
Tacrolimus 8-Epimer is the true degradant.
Verification: The 8-epimer typically elutes after the 19-epimer but before the parent peak in many C18 methods, or very close to the parent. You must use a reference standard for "Tacrolimus 8-epimer" (USP/EP) to confirm.
Q: Why does my "Open Ring" peak disappear?A: The hydrolysis reaction is reversible under acidic conditions. If you quench a basic degradation sample with acid and let it sit, the open ring (seco-acid) may recyclize back to Tacrolimus or convert to other species. Analyze alkaline stress samples immediately after neutralization.
References
Rozman Peterka, T. et al. (2019).[7] Forced degradation of tacrolimus and the development of a UHPLC method for impurities determination. Acta Pharmaceutica, 69(3), 363–380.
USP Monograph . Tacrolimus Capsules: Organic Impurities. United States Pharmacopeia.[6] (Note: Refer to current USP-NF for official limits).
Namiki, Y. et al. (1995). Tautomeric phenomenon of a novel potent immunosuppressant, FK506, in solution. Journal of Antibiotics.
Praull, S. et al. (2024). Tacrolimus degradation products identification. (General reference based on search synthesis of current LC-MS methodologies).
Technical Support Center: Optimizing Bioavailability of Oral Tacrolimus Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals working on optimizing the oral bioavailability of tacrolimus formulations. This guide is designed to provide in-dept...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working on optimizing the oral bioavailability of tacrolimus formulations. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the complexities of tacrolimus formulation development.
Part 1: Foundational Knowledge - Frequently Asked Questions (FAQs)
This section addresses fundamental concepts crucial for understanding the challenges associated with oral tacrolimus delivery.
Basic Pharmacokinetics of Oral Tacrolimus
Q1: What is the typical oral bioavailability of tacrolimus and why is it so variable?
The oral bioavailability of tacrolimus is notoriously low and highly variable, typically ranging from 20% to 25%, with some studies reporting a wider range of 5% to 67%.[1] This variability is a significant challenge in clinical practice and drug development. The primary reasons for this poor and erratic absorption include:
Extensive First-Pass Metabolism: Tacrolimus undergoes significant metabolism in both the gut wall (enterocytes) and the liver before it reaches systemic circulation.[2][3]
Efflux by P-glycoprotein (P-gp): This transport protein, encoded by the ABCB1 gene, actively pumps tacrolimus back into the intestinal lumen, limiting its net absorption.[4][5][6]
Poor Aqueous Solubility: Tacrolimus is a lipophilic molecule with low water solubility, which can limit its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[7]
Q2: What are the key metabolic pathways for tacrolimus?
Tacrolimus is primarily metabolized by the cytochrome P450 3A (CYP3A) subfamily of enzymes, specifically CYP3A4 and CYP3A5.[4][8][9][10] These enzymes are highly expressed in the liver and the small intestine.[1][4] Metabolism mainly involves demethylation and hydroxylation, leading to the formation of multiple metabolites, most of which are inactive.[1] The extensive pre-systemic metabolism by CYP3A enzymes in the gut wall is a major contributor to its low oral bioavailability.[2][3]
Q3: What is the role of P-glycoprotein (P-gp) in tacrolimus absorption?
P-glycoprotein (P-gp) is an ATP-dependent efflux pump located on the apical membrane of intestinal enterocytes.[4][5] It functions as a barrier by actively transporting a wide range of xenobiotics, including tacrolimus, out of the cells and back into the intestinal lumen.[5][6] This efflux mechanism effectively reduces the intracellular concentration of tacrolimus available for absorption into the bloodstream, thereby contributing to its low and variable bioavailability.[4][5] The expression and activity of P-gp can vary significantly among individuals, partly due to genetic polymorphisms in the ABCB1 gene.[5]
Factors Influencing Tacrolimus Bioavailability
Q4: How does food intake affect the bioavailability of different tacrolimus formulations?
Food, particularly high-fat meals, significantly reduces the rate and extent of tacrolimus absorption for immediate-release formulations.[1][11][12] It is generally recommended to take tacrolimus on an empty stomach to ensure consistent absorption.[4] Studies have shown that taking tacrolimus with a high-fat meal can decrease the maximum concentration (Cmax) and the area under the curve (AUC).[12][13] The timing of the meal relative to drug administration is also critical; taking the drug immediately after or 1.5 hours after a meal can considerably reduce absorption.[11][14] For extended-release formulations, the effect of food can be less pronounced but should still be carefully evaluated during development.
Q5: What is the impact of genetic polymorphisms (CYP3A5, ABCB1) on tacrolimus exposure?
Genetic variations in CYP3A5 and ABCB1 are major determinants of the interindividual variability in tacrolimus pharmacokinetics.
CYP3A5 Polymorphisms: The CYP3A5 gene is highly polymorphic. Individuals with at least one functional CYP3A51 allele ("expressers") have higher CYP3A5 enzyme activity and metabolize tacrolimus more rapidly, leading to lower drug exposure and often requiring higher doses to achieve therapeutic concentrations.[15][16][17] Conversely, individuals homozygous for the non-functional CYP3A53 allele ("non-expressers") have significantly slower metabolism and higher tacrolimus concentrations at a given dose.[15][16]
ABCB1 Polymorphisms: Polymorphisms in the ABCB1 gene, which encodes P-gp, can also influence tacrolimus absorption. However, the clinical impact of ABCB1 polymorphisms on tacrolimus pharmacokinetics is generally considered to be less pronounced than that of CYP3A5 polymorphisms.[16][18][19] Some studies suggest that certain ABCB1 variants may lead to altered P-gp function, thereby affecting tacrolimus efflux and absorption.[18][19][20]
Q6: Which common drug-drug interactions should be considered when developing oral tacrolimus formulations?
Given that tacrolimus is a substrate for CYP3A enzymes and P-gp, it is susceptible to numerous drug-drug interactions.
CYP3A Inhibitors: Co-administration with strong CYP3A inhibitors (e.g., ketoconazole, ritonavir, grapefruit juice) will decrease tacrolimus metabolism and significantly increase its blood concentrations, potentially leading to toxicity.[1][4]
CYP3A Inducers: Conversely, co-administration with CYP3A inducers (e.g., rifampicin, carbamazepine, St. John's Wort) will increase tacrolimus metabolism and decrease its blood concentrations, potentially leading to sub-therapeutic levels and organ rejection.
P-gp Inhibitors: Drugs that inhibit P-gp (e.g., cyclosporine, verapamil) can increase the absorption and bioavailability of tacrolimus by reducing its efflux back into the intestinal lumen.[5][21]
Formulation Strategies
Q7: What are the common formulation approaches to enhance tacrolimus bioavailability?
Several formulation strategies have been investigated to overcome the challenges of poor solubility and extensive first-pass metabolism of tacrolimus.[2][3][22] These include:
Solid Dispersions: Dispersing tacrolimus in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and, consequently, its absorption.[2]
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water microemulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids. This can improve the solubilization and absorption of lipophilic drugs like tacrolimus.[2]
Nanoparticle Formulations: Reducing the particle size of tacrolimus to the nanometer range increases the surface area for dissolution, which can lead to improved bioavailability.[7] Technologies like "Meltdose" have been used to create such formulations.[7]
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly water-soluble drugs, enhancing their solubility and dissolution.[2]
Q8: What are the differences between immediate-release and extended-release tacrolimus formulations?
Immediate-Release (IR) Formulations: These are typically administered twice daily and are designed to release the drug promptly after administration.[7] They often exhibit a pronounced peak concentration (Cmax) shortly after dosing.
Extended-Release (ER) Formulations: These are designed to release the drug over a prolonged period, allowing for once-daily dosing. The goal of ER formulations is to provide more stable blood concentrations, reducing the peak-to-trough fluctuations observed with IR formulations.[7] This can potentially lead to improved tolerability and patient adherence.
Part 2: Troubleshooting Guides - Experimental Scenarios
This section provides practical guidance for addressing common issues encountered during the development of oral tacrolimus formulations.
In Vitro Dissolution Testing
Scenario: Your novel extended-release tacrolimus tablet formulation shows unexpectedly low and highly variable dissolution results in a standard USP paddle apparatus (Apparatus 2).
Troubleshooting Steps & Explanations:
Verify Analytical Method:
Issue: Tacrolimus is known to adsorb to glass surfaces, which can lead to artificially low concentration readings.[23]
Action: Ensure that all sample collection vials and containers are made of polypropylene, not glass.[23] Also, verify that the filtration process is not a source of drug loss by testing different filter types and ensuring adequate filter flushing before sample collection.[23]
Rationale: Using appropriate materials and validating the sample handling procedure is crucial for accurate quantification of a potent, low-dose drug like tacrolimus.
Evaluate Dissolution Medium:
Issue: The poor aqueous solubility of tacrolimus can lead to incomplete dissolution.
Action: Consider adding a small amount of a surfactant (e.g., sodium lauryl sulfate) to the dissolution medium to improve the solubility of tacrolimus and achieve sink conditions.[24] The pH of the medium should also be evaluated, as tacrolimus stability and solubility can be pH-dependent.[25]
Rationale: The dissolution medium should be able to solubilize the entire dose of the drug to accurately reflect the formulation's release characteristics.
Assess Formulation Characteristics:
Issue: The excipients and manufacturing process can significantly impact drug release.
Action: Review the formulation components. Are the disintegrants functioning as expected? Could the binder be too strong, preventing tablet disintegration? Is the lubricant level appropriate? Also, evaluate the manufacturing parameters such as compression force, which can affect tablet hardness and porosity.
Rationale: A systematic evaluation of the formulation and process parameters is essential to identify the root cause of poor dissolution.
Caco-2 Permeability Assays
Scenario: A Caco-2 permeability assay of your new tacrolimus formulation shows a high efflux ratio (B-A/A-B > 2), suggesting significant P-gp mediated efflux.
Troubleshooting Steps & Explanations:
Confirm P-gp Involvement:
Issue: The observed efflux could be due to P-gp or other efflux transporters.
Action: Repeat the permeability assay in the presence of a known P-gp inhibitor, such as verapamil or cyclosporine A.[5][21] A significant reduction in the efflux ratio in the presence of the inhibitor would confirm P-gp mediated transport.
Rationale: This experiment is a standard method to specifically identify the role of P-gp in the transport of a drug candidate.
Evaluate Formulation Excipients:
Issue: Some pharmaceutical excipients can inhibit P-gp.
Action: Investigate whether any of the excipients in your formulation are known P-gp inhibitors. If so, their concentration may need to be optimized to enhance tacrolimus absorption.
Rationale: Leveraging the P-gp inhibitory properties of excipients can be a deliberate strategy to improve the bioavailability of P-gp substrates.
Consider Alternative Formulation Strategies:
Issue: If P-gp efflux is a major barrier, a different formulation approach may be necessary.
Action: Explore formulations designed to bypass or saturate P-gp, such as lipid-based formulations (e.g., SMEDDS) or mucoadhesive systems that can increase the local concentration of the drug at the absorption site.
Rationale: Advanced formulation strategies can be employed to overcome specific biological barriers to drug absorption.
In Vivo Preclinical Studies (Rodent Models)
Scenario: A pharmacokinetic study of your oral tacrolimus formulation in rats yields low and highly variable plasma concentrations.
Troubleshooting Steps & Explanations:
Review Dosing Procedure and Vehicle:
Issue: Improper dosing technique or an inappropriate vehicle can lead to inconsistent drug administration and absorption.
Action: Ensure the oral gavage technique is consistent and minimizes stress to the animals. The formulation should be homogenously suspended or dissolved in the vehicle. For poorly soluble compounds like tacrolimus, a suspension is common, and its stability and particle size should be well-characterized.
Rationale: The physical form of the administered dose is a critical determinant of its in vivo performance.
Consider Preclinical Species Differences:
Issue: The expression and activity of CYP3A enzymes and P-gp can differ between rats and humans.
Action: While direct extrapolation is difficult, be aware that the high first-pass metabolism observed in humans is also a significant factor in rats.[26] Co-administration with a CYP3A inhibitor like clotrimazole has been shown to dramatically increase tacrolimus exposure in rats, confirming the importance of this metabolic pathway.[26]
Rationale: Understanding the metabolic pathways in the chosen animal model is crucial for interpreting the results and predicting human pharmacokinetics.
Analyze Blood Sampling and Bioanalysis:
Issue: Tacrolimus is extensively bound to erythrocytes (red blood cells).[1]
Action: Ensure that whole blood, rather than plasma or serum, is used for pharmacokinetic analysis, as this is the standard matrix for tacrolimus therapeutic drug monitoring.[27][28] The bioanalytical method (e.g., LC-MS/MS) must be validated for whole blood and have sufficient sensitivity to detect the expected low concentrations.[27][29][30]
Rationale: The choice of biological matrix for analysis is critical for obtaining clinically relevant and accurate pharmacokinetic data for tacrolimus.
Part 3: Protocols and Methodologies
Standardized In Vitro Dissolution Testing Protocol for Tacrolimus Formulations
This protocol provides a general framework. Specific parameters should be optimized and validated for each formulation.
Apparatus: USP Apparatus 2 (Paddle).
Dissolution Medium: 900 mL of a buffered solution at pH 4.5 containing 0.5% sodium lauryl sulfate.[24] Other media may also be appropriate depending on the formulation.[25]
Temperature: 37 ± 0.5 °C.
Paddle Speed: 75 rpm (may need to be adjusted).
Sampling Times: 1, 2, 4, 6, 8, 12, and 24 hours for extended-release formulations. More frequent early time points (e.g., 15, 30, 45, 60 minutes) should be included for immediate-release formulations.
Sample Collection: Withdraw a defined volume of the dissolution medium at each time point. Replace with an equal volume of fresh, pre-warmed medium.
Sample Preparation: Filter the samples through a validated, low-binding filter (e.g., 0.45 µm PVDF). Collect the filtrate in polypropylene vials.
Quantification: Analyze the concentration of tacrolimus in the samples using a validated HPLC or LC-MS/MS method.
Caco-2 Cell Permeability Assay for Assessing Tacrolimus Absorption and Efflux
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell®) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
Transepithelial Electrical Resistance (TEER) Measurement: Verify the integrity of the cell monolayer by measuring TEER before and after the experiment.
Permeability Experiment:
Apical to Basolateral (A-B) Transport: Add the tacrolimus formulation to the apical (upper) chamber and collect samples from the basolateral (lower) chamber at specified time points.
Basolateral to Apical (B-A) Transport: Add the tacrolimus formulation to the basolateral chamber and collect samples from the apical chamber at specified time points.
Sample Analysis: Quantify the concentration of tacrolimus in the collected samples using LC-MS/MS.
Calculation of Apparent Permeability Coefficient (Papp): Calculate the Papp value for both A-B and B-A directions.
Efflux Ratio Calculation: Determine the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 is indicative of active efflux.
Quantification of Tacrolimus in Biological Matrices (e.g., LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of tacrolimus in whole blood due to its high sensitivity and specificity.[27][28][31]
Sample Preparation:
Lyse the whole blood sample.
Perform protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate the drug from the matrix.[30]
Chromatographic Separation: Use a suitable C18 column to separate tacrolimus from endogenous interferences.
Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and selective detection of the parent drug and its stable isotope-labeled internal standard.
Method Validation: The method must be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and stability.[27]
Part 4: Data Interpretation & Visualization
Key Pharmacokinetic Parameters for Tacrolimus
Parameter
Description
Typical Values (Oral Administration)
Factors Influencing the Parameter
Bioavailability (F)
The fraction of an administered dose that reaches the systemic circulation.
Highly variable, typically 20-25% (range 5-67%).[1]
Influence of CYP3A5 and ABCB1 Polymorphism on Tacrolimus Drug Dosing in South Indian Renal Allograft Recipients - PubMed. (URL: [Link])
Formulation strategies for drug delivery of tacrolimus: An overview - PMC - NIH. (URL: [Link])
Effect of Time of Meal Consumption on Bioavailability of a Single Oral 5 mg Tacrolimus Dose. (URL: [Link])
How does P-glycoprotein (P-gp) transport affect tacrolimus? - Dr.Oracle. (URL: [Link])
Influence of CYP3A5 and ABCB1 Polymorphism on Tacrolimus Drug Dosing in South Indian Renal Allograft Recipients. (URL: [Link])
Effect of low- and high-fat meals on tacrolimus absorption following 5 mg single oral doses to healthy human subjects - PubMed. (URL: [Link])
Bioequivalence of brand-name and two generic tacrolimus in transplant patients. (URL: [Link])
Metabolism of Tacrolimus (FK506) and Recent Topics in Clinical Pharmacokinetics | Request PDF - ResearchGate. (URL: [Link])
CYP3A5 and ABCB1 polymorphisms influence tacrolimus concentrations in peripheral blood mononuclear cells after renal transplant. (URL: [Link])
CYP3A5 and ABCB1 polymorphisms influence tacrolimus concentrations in peripheral blood mononuclear cells after renal transplantation - PubMed. (URL: [Link])
Drug-metabolizing enzymes CYP3A as a link between tacrolimus and vitamin D in renal transplant recipients: is it relevant in clinical practice? - PubMed. (URL: [Link])
Influence of CYP3A5 and ABCB1 gene polymorphisms and other factors on tacrolimus dosing in Caucasian liver and kidney transplant patients - PubMed. (URL: [Link])
Physiologically based pharmacokinetic modeling of tacrolimus for food–drug and CYP3A drug–drug–gene interaction predictions - NIH. (URL: [Link])
Influence of Genetic Polymorphisms in CYP3A5, CYP3A4, and MDR1 on Tacrolimus Metabolism after kidney transplantation - Journal of Clinical Medicine of Kazakhstan. (URL: [Link])
Clinical pharmacokinetics of oral versus sublingual administration of tacrolimus in adult liver transplant recipients - PubMed. (URL: [Link])
Formulation strategies for drug delivery of tacrolimus: An overview - PubMed. (URL: [Link])
Effect of time of meal consumption on bioavailability of a single oral 5 mg tacrolimus dose - PubMed. (URL: [Link])
The Effect of P-Glycoprotein Inhibition and Activation on the Absorption and Serum Levels of Cyclosporine and Tacrolimus in Rats - PubMed. (URL: [Link])
Dissolution Test of Tacrolimus Capsule: Effects of Filtration and Glass Adsorption - PubMed. (URL: [Link])
Meeting Regulatory Requirements for Drugs with a Narrow Therapeutic Index: Bioequivalence Studies of Generic Once-Daily Tacrolimus - PMC. (URL: [Link])
Bioequivalence between innovator and generic tacrolimus in liver and kidney transplant recipients: A randomized, crossover clinical trial | PLOS Medicine - Research journals. (URL: [Link])
(PDF) Formulation Strategies for drug delivery of tacrolimus: An overview - ResearchGate. (URL: [Link])
Limited interaction between tacrolimus and P-glycoprotein in the rat small intestine. (URL: [Link])
Dissolution Test Of Tacrolimus Capsule Quality Effects Of - fvs.com.py. (URL: [Link])
[PDF] Bioequivalence of two tacrolimus 1-mg formulations under fasting conditions in healthy subjects: A randomized, two-period crossover trial | Semantic Scholar. (URL: [Link])
Effect of Low- and High-Fat Meals on Tacrolimus Absorption following 5 mg Single Oral Doses to Healthy Human Subjects - ResearchGate. (URL: [Link])
Tacrolimus Analysis: A Comparison of Different Methods and Matrices - PMC. (URL: [Link])
Prograf five milligrams versus Tacrolimus medis in healthy volunteers: a bioequivalence study - PubMed. (URL: [Link])
Quantitation of Tacrolimus in Human Whole Blood Samples Using the MITRA Microsampling Device - PMC - NIH. (URL: [Link])
Tacrolimus—why pharmacokinetics matter in the clinic - PMC - NIH. (URL: [Link])
A 6 Second Analytical Method for Quantitation of Tacrolimus in Whole Blood by Use of Laser Diode Thermal Desorption Tandem Mass Spectrometry. (URL: [Link])
Understanding the factors influencing pharmacokinetics of tacrolimus - International Journal of Research in Medical Sciences. (URL: [Link])
A 6 Second Analytical Method for Quantitation of Tacrolimus in Whole Blood by Use of Laser Diode Thermal Desorption Tandem Mass Spectrometry - PubMed. (URL: [Link])
formulation and evaluation of tacrolimus loaded transfersomal sublingual films for efficient management - Semantic Scholar. (URL: [Link])
Tacrolimus Analysis: A Comparison of Different Methods and Matrices - D-Scholarship@Pitt. (URL: [Link])
Dissolution profiles of tablet and capsule formulations of tacrolimus... - ResearchGate. (URL: [Link])
Development and Evaluation of Extended Release Tacrolimus Tablets by Melt Granulation in Combination with Magnesium Alumino Metasilicate - AWS. (URL: [Link])
Technical Support Center: Troubleshooting Peak Tailing in Tacrolimus Chromatography
Welcome to the technical support resource for resolving chromatographic issues encountered during the analysis of Tacrolimus. This guide is designed for researchers, scientists, and drug development professionals who req...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for resolving chromatographic issues encountered during the analysis of Tacrolimus. This guide is designed for researchers, scientists, and drug development professionals who require robust and accurate quantification of this potent immunosuppressant. Asymmetrical peak shapes, particularly peak tailing, can significantly compromise resolution and the accuracy of integration, leading to unreliable results.
This document moves beyond a simple checklist to provide a scientifically grounded, question-and-answer guide that explains the causality behind peak tailing phenomena specific to Tacrolimus and offers validated protocols for its resolution.
Q1: My Tacrolimus peak is exhibiting significant tailing. What is the most likely chemical cause?
A: The most common cause of peak tailing for a complex, polar molecule like Tacrolimus in reversed-phase HPLC is secondary interactions with the stationary phase.[1][2] While the primary retention mechanism is hydrophobic interaction with the C18 or C8 ligands, tailing often originates from unwanted polar interactions with residual silanol groups (Si-OH) on the surface of the silica-based packing material.
The Causality Explained:
Silanol Acidity: Silica surfaces are populated with silanol groups. These groups are weakly acidic and can become deprotonated (Si-O⁻) at mobile phase pH levels above approximately 3.5-4.0.[2][3]
Secondary Ionic Interactions: The negatively charged silanolates can then engage in strong ionic or polar interactions with any positive or polar sites on the Tacrolimus molecule. This creates a secondary, stronger retention mechanism alongside the intended reversed-phase mechanism.
Resulting Peak Shape: Since these silanol sites are non-uniformly distributed and the interaction is strong, analyte molecules are released from them slowly and at different rates compared to the primary hydrophobic release. This delayed elution of a fraction of the analyte molecules results in a "tail" on the backside of the chromatographic peak.[1]
The diagram below illustrates this unwanted secondary interaction.
Caption: Mechanism of peak tailing via secondary silanol interactions.
Q2: How can I systematically diagnose the source of my Tacrolimus peak tailing?
A: A logical diagnostic workflow is crucial to avoid unnecessary changes to your method. The key is to first determine if the problem is specific to Tacrolimus (a chemistry issue) or affects all peaks in the chromatogram (a system or column hardware issue).
Follow this diagnostic flowchart:
Caption: Troubleshooting workflow for diagnosing peak tailing.
Q3: I've determined the tailing is specific to Tacrolimus. How do I eliminate it?
A: If only the Tacrolimus peak is tailing, the issue is almost certainly related to secondary chemical interactions. Here are the most effective strategies, in order of implementation:
1. Optimize Mobile Phase pH:
The most powerful tool to combat silanol interactions is pH control. By lowering the mobile phase pH, you protonate the silanol groups (Si-OH), neutralizing their negative charge and eliminating the secondary ionic retention mechanism.[1][4]
Recommendation: For Tacrolimus, a mobile phase pH between 3.0 and 4.0 is often effective.[5][6] This range is low enough to suppress most silanol activity while maintaining the stability of the analyte and the silica-based column.
Buffer Selection: Use a buffer to maintain a stable pH. Phosphate buffers are common, but ensure they are compatible with your detection method (e.g., avoid non-volatile buffers with mass spectrometry). Formic acid or acetic acid are also excellent choices for pH control.
2. Increase Column Temperature:
Many validated methods for Tacrolimus use elevated column temperatures (e.g., 50°C, 60°C).[5][6][7][8] This has two primary benefits:
Improved Kinetics: Higher temperatures can speed up the kinetics of slow interactions, making the peak sharper.
Tautomer Interconversion: Tacrolimus exists as a mixture of tautomers and isomers in solution.[6][9] At lower temperatures, these may partially separate, leading to peak broadening or shoulders. Elevated temperatures accelerate the interconversion between these forms, causing them to elute as a single, sharp peak.
3. Select a Modern, High-Performance Column:
Column technology has advanced significantly. If you are using an older column (often referred to as Type A silica), it likely has a higher concentration of acidic silanols and metal impurities.[2]
Recommendation: Switch to a modern, high-purity silica column that is fully end-capped. End-capping is a process that chemically bonds a small silane (like trimethylsilane) to the residual silanol groups, effectively shielding them from interaction with the analyte.[1][3] Columns with polar-embedded phases can also offer alternative selectivity and improved peak shape for polar compounds.
Parameter
Recommendation for Good Peak Shape
Rationale
Column Type
Modern, high-purity, end-capped C18 or C8 (≤5 µm)
Minimizes available silanol groups for secondary interactions.[1][3]
Mobile Phase pH
3.0 - 4.0 (Buffered)
Suppresses ionization of residual silanols to Si-O⁻.[4][5][6]
Column Temp.
50 - 60 °C
Improves peak symmetry by accelerating mass transfer and tautomer interconversion.[6][7]
Sample Solvent
Mobile Phase or weaker solvent
Prevents peak distortion caused by injecting a solvent stronger than the mobile phase.[10][11]
Q4: All of my peaks are tailing, not just Tacrolimus. What is the cause?
A: When all peaks in a chromatogram tail uniformly, the problem is mechanical or physical, not chemical.[12] This indicates a distortion of the sample path either before or at the very beginning of the separation.
1. Column Inlet Frit Blockage or Contamination:
This is the most frequent cause. Particulates from the sample, mobile phase, or wear-and-tear of system components (e.g., pump seals) can accumulate on the inlet frit of the column.[12][13] This partial blockage disrupts the uniform flow of the sample onto the column bed, distorting the peak shape for all analytes.
2. Column Void:
Over time, pressure fluctuations can cause the packed bed of the stationary phase to settle, creating a void or channel at the column inlet.[10][13] This void acts as a mixing chamber, causing band broadening and tailing.
3. Extra-Column Volume:
Excessive volume between the injector and the detector can lead to peak broadening and tailing. This can be caused by using tubing with an unnecessarily large internal diameter or from poorly made connections that leave gaps.[3][14]
Protocol: Diagnosing and Fixing System-Wide Tailing
This protocol should be followed if all peaks are tailing.
Step 1: Reverse-Flush the Column
Objective: To dislodge particulates from the inlet frit.
Procedure:
Disconnect the column from the detector.
Reverse the direction of the column in the instrument (connect the outlet to the pump and the inlet to waste).
Flush the column with a strong, miscible solvent (e.g., isopropanol or methanol) at a low flow rate (e.g., 0.5 mL/min) for 20-30 minutes. Note: Always check the manufacturer's instructions to ensure your column can be back-flushed.[12]
Return the column to its original orientation, equilibrate with the mobile phase, and inject a standard to check the peak shape.
Step 2: Replace the Guard Column
Objective: To determine if a contaminated guard column is the source.
Procedure: If you are using a guard column, simply remove it and connect the analytical column directly. If the peak shape improves, the guard column is the problem and should be replaced.[14]
Step 3: Inspect System Connections
Objective: To minimize extra-column volume.
Procedure: Check all fittings between the injector, column, and detector. Ensure that the tubing is fully seated in each port before tightening the nut to avoid creating dead volumes. Use narrow internal diameter tubing (e.g., 0.005") where possible.[3]
Step 4: Replace the Column
Objective: If the above steps fail, the column itself may be irreversibly damaged (e.g., a collapsed bed).
Procedure: Substitute the column with a new one of the same type. If this resolves the issue, the old column has reached the end of its usable life.[10]
References
Tacrolimus Analysis: A Comparison of Different Methods and Matrices. (n.d.). PMC. Retrieved from [Link]
Troubleshooting Basics, Part IV: Peak Shape Problems. (2012, July 1). LCGC International. Retrieved from [Link]
Separation of Tacrolimus and its Organic Impurities per USP Monograph. (2024, June 3). Phenomenex. Retrieved from [Link]
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]
HPLC Troubleshooting Guide. (n.d.). Various Sources. Retrieved from [Link]
Method Development and Validation of Tacrolimus in Pharmaceutical dosage form by RP-HPLC Method. (n.d.). ijrbat. Retrieved from [Link]
Tacrolimus Analysis: A Comparison of Different Methods and Matrices. (n.d.). D-Scholarship@Pitt. Retrieved from [Link]
Determination of tacrolimus in pharmaceutical formulations by validated spectrophotometric methods. (2025, August 7). ResearchGate. Retrieved from [Link]
What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc.. Retrieved from [Link]
Determination of Tacrolimus Ophthalmic Emulsion by HPLC. (n.d.). cnki.com.cn. Retrieved from [Link]
Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM). (n.d.). PMC. Retrieved from [Link]
Highly sensitive and rapid determination of tacrolimus in peripheral blood mononuclear cells by liquid chromatography–tandem mass spectrometry. (n.d.). PMC - NIH. Retrieved from [Link]
A simple and sensitive HPLC method for determination of tacrolimus in pharmaceutical dosage forms. (2024, September 28). ResearchGate. Retrieved from [Link]
DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING HPLC ASSAY METHOD FOR TACROLIMUS IN SEMI-SOLID DOSAGE FORM & BULK DRUG. (2018, May 31). ResearchGate. Retrieved from [Link]
Stability Tests and Analytical Methods of Tacrolimus: A Review. (2022, December 28). ImmunoAnalysis. Retrieved from [Link]
Standardization of LC-MS for Therapeutic Drug Monitoring of Tacrolimus. (2016, January 4). ResearchGate. Retrieved from [Link]
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]
Process for purifying tacrolimus. (n.d.). Google Patents.
Common Causes Of Peak Tailing in Chromatography. (2025, July 17). alwsci. Retrieved from [Link]
Procedure for chromatography using mobile phase with high elution strength to recover tacrolimus from the fermentation broth. (2025, August 9). ResearchGate. Retrieved from [Link]
How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. Retrieved from [Link]
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (2018, January 3). YouTube. Retrieved from [Link]
The Role of Adsorption and pH of the Mobile Phase on the Chromatographic Behavior of a Therapeutic Peptide. (2021, June 1). LCGC International. Retrieved from [Link]
Determination of related substances of tacrolimus by HPLC with gradient elution. (n.d.). ResearchGate. Retrieved from [Link]
An HPLC/MS/MS assay for tacrolimus in patient blood samples. Correlation with results of an ELISA assay. (n.d.). PubMed. Retrieved from [Link]
Validation of Analytical Methods for Tacrolimus Determination in Poly(ε-caprolactone) Nanocapsules and Identification of Drug Degradation Products. (2021, December 1). PubMed. Retrieved from [Link]
Process for the purification of tacrolimus. (n.d.). Google Patents.
A Process For Separation Of Impurities From Pure Tacrolimus. (n.d.). Quick Company. Retrieved from [Link]
Abnormal Peak Shapes. (n.d.). SHIMADZU CORPORATION. Retrieved from [Link]
The use of Mobile Phase pH as a Method Development Tool. (2021, September 13). YouTube. Retrieved from [Link]
Technical Support Center: Enhancing Skin Permeation of Liranaftate (CAS 101536-55-4)
This guide is designed for researchers, scientists, and drug development professionals investigating strategies to enhance the cutaneous and transdermal delivery of Liranaftate. It provides foundational knowledge, troubl...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is designed for researchers, scientists, and drug development professionals investigating strategies to enhance the cutaneous and transdermal delivery of Liranaftate. It provides foundational knowledge, troubleshooting guides for common experimental hurdles, and detailed protocols for advanced formulation and testing.
Section 1: Foundational Knowledge & FAQs
This section addresses the most common initial questions regarding Liranaftate and its delivery through the skin.
FAQ 1: What is Liranaftate and what are its key physicochemical properties relevant to skin permeation?
Liranaftate (CAS: 101536-55-4) is a thiocarbamate antifungal agent that functions as a squalene epoxidase inhibitor.[1][2] By blocking this enzyme, it disrupts the synthesis of ergosterol, a critical component of the fungal cell membrane, leading to increased membrane permeability and cell death.[2][3]
Understanding its physicochemical properties is the first step in designing an effective topical or transdermal delivery system. The key challenge is its poor water solubility, which can limit its partitioning from a formulation into the stratum corneum.
Table 1: Physicochemical Properties of Liranaftate
Highly lipophilic, which favors partitioning into the lipid-rich stratum corneum but may hinder release into the more aqueous viable epidermis.
Aqueous Solubility
Practically insoluble (<0.1 mg/L in water and buffers pH 1-11)[1][6]
A major barrier. Low solubility can lead to poor thermodynamic activity ("push") from the vehicle into the skin. Requires solubility enhancement in the formulation.
Solubility in Solvents
Soluble in acetone, chloroform; slightly soluble in methanol, ethanol.[6]
Provides options for vehicle selection, but care must be taken as volatile solvents can concentrate the drug on the skin surface, potentially causing irritation or crystallization.
A relatively low melting point suggests that the energy required to dislodge a molecule from its crystal lattice is not excessively high, which can be favorable for permeation.
FAQ 2: What is the primary barrier to Liranaftate's skin permeation?
The principal barrier is the Stratum Corneum (SC) , the outermost layer of the epidermis.[5][7] This layer, often described by a "brick and mortar" model, consists of flattened, dead corneocytes (the "bricks") embedded in a continuous matrix of intercellular lipids (the "mortar").[5]
Liranaftate's high lipophilicity allows it to enter the lipid mortar, but its journey is hindered by the tortuous, multi-layered path it must navigate.[5] Furthermore, its poor aqueous solubility makes partitioning from the SC into the underlying, more hydrophilic viable epidermis a rate-limiting step.
Section 2: Troubleshooting Common Experimental Issues
This section is formatted to address specific problems you might encounter during your in vitro permeation studies.
Question: My in vitro permeation study shows very low or no flux of Liranaftate across the skin membrane. What are the likely causes and how can I troubleshoot this?
Answer: This is a common challenge, primarily linked to Liranaftate's poor aqueous solubility and the barrier function of the skin. Let's break down the potential issues from the formulation to the experimental setup.
1. Issue: Insufficient Thermodynamic Activity in the Donor Formulation
Causality: For a drug to move from a vehicle into the skin, it must have high "thermodynamic activity." This is often highest when the drug is at or near saturation in the vehicle. If Liranaftate is poorly solubilized or is in a very stable, comfortable state within the vehicle, there is no driving force for it to partition into the skin.
Troubleshooting Steps:
Re-evaluate Your Vehicle: Is Liranaftate fully dissolved? If you are using a simple aqueous buffer or hydrogel, you will likely see minimal permeation.
Incorporate Solubilizers: Introduce co-solvents like propylene glycol, ethanol, or Transcutol® (Diethylene glycol monoethyl ether) into your formulation.[8][9] These can dramatically increase Liranaftate's solubility.
Aim for Saturation: Prepare a saturated or near-saturated solution of Liranaftate in your chosen vehicle. This maximizes the chemical potential gradient, which is the primary driver for passive diffusion.
Self-Validation Check: Before your permeation experiment, confirm the solubility of Liranaftate in your final vehicle. A simple test is to prepare a supersaturated suspension, equilibrate it for 24-48 hours, filter it through a 0.22 µm filter, and quantify the dissolved drug concentration via HPLC. This value is your Csat (saturation concentration).
2. Issue: Problems with the Receptor Solution and Sink Conditions
Causality: The receptor solution in your Franz diffusion cell must act as a "sink," meaning the concentration of the drug in the receptor should remain very low (ideally <10% of the drug's solubility in the receptor medium).[10] If the drug concentration builds up, it reduces the concentration gradient across the skin, slowing down and eventually stopping permeation. Given Liranaftate's extremely low aqueous solubility, a standard phosphate-buffered saline (PBS) will fail to maintain sink conditions.
Troubleshooting Steps:
Modify the Receptor Phase: Add a solubilizing agent to the receptor solution. Common choices for lipophilic drugs include:
High concentrations of cyclodextrins (e.g., HP-β-CD)
Surfactants like Sodium Lauryl Sulfate (SLS) or Tween® 80 at concentrations above their critical micelle concentration (CMC).
A mixture of PBS and an organic solvent like ethanol or acetonitrile (e.g., 50:50 v/v), provided it doesn't damage the skin membrane.
Increase Sampling Frequency/Flow Rate: If using a flow-through cell system, increase the flow rate of the receptor fluid to more rapidly remove any permeated drug.[11] For static cells, increase the frequency of sampling and replacement with fresh medium.
Self-Validation Check: Calculate the maximum possible amount of Liranaftate that could permeate during your experiment and confirm that it would remain below 10% of the saturation solubility in your chosen volume of receptor fluid. If not, your sink conditions are inadequate.
3. Issue: Analytical Method Lacks Sensitivity
Causality: You may have permeation occurring, but your analytical method (e.g., HPLC-UV) is not sensitive enough to detect the low concentrations in the receptor samples.
Troubleshooting Steps:
Optimize HPLC Method: Ensure your method is validated for the low concentrations expected.[12][13] This includes optimizing the mobile phase, wavelength, and injection volume.
Consider a More Sensitive Detector: If UV detection is insufficient, consider using Mass Spectrometry (LC-MS) for quantification, which offers significantly higher sensitivity.[4]
Perform a Recovery Spike: Spike a blank receptor solution with a known, low concentration of Liranaftate and process it as you would a real sample. If you cannot accurately quantify this standard, your analytical method is the problem.
Question: I see some permeation, but the results are highly variable between my Franz cell replicates. What's causing this inconsistency?
Answer: High variability often points to inconsistencies in the experimental setup or the skin membrane itself.
Causality:
Inherent Skin Variability: Biological membranes like human or animal skin have natural variations in thickness and lipid composition.
Inconsistent Dosing: Uneven application of the donor formulation (especially for semi-solids) can lead to different effective surface areas for permeation.
Air Bubbles: An air bubble trapped between the membrane and the receptor solution is a notorious cause of variability, as it acts as an effective barrier to diffusion.[14]
Membrane Damage: Small punctures or tears in the skin membrane can create "fast lanes" for permeation, leading to artificially high flux in some cells.
Troubleshooting & Self-Validation:
Membrane Integrity Check: Before the experiment, measure the transepidermal electrical resistance (TEER) of each skin section. Discard any sections with abnormally low resistance, as this indicates a compromised barrier.
Standardize Dosing: Use a positive displacement pipette or a syringe to apply a precise, consistent volume or weight of the formulation to each cell.
Bubble Vigilance: When assembling the Franz cells, fill the receptor chamber until it domes slightly, then carefully slide the membrane on to avoid trapping air.[14] Visually inspect for bubbles before and during the experiment, especially after sampling.
Increase Replicates (n): To account for biological variation, increase the number of replicates per formulation group (n=6-8 is often better than n=3).
Once you have a robust and reproducible baseline experiment, you can explore advanced strategies to significantly enhance Liranaftate permeation.
Strategy 1: Chemical Permeation Enhancers (CPEs)
Q: How do I select and incorporate a chemical permeation enhancer for Liranaftate?
A: CPEs are compounds that reversibly disrupt the highly ordered structure of the stratum corneum lipids, increasing their fluidity and creating a more permeable barrier.[15][16] For a lipophilic drug like Liranaftate, enhancers that integrate into and fluidize the lipid bilayers are most effective.
Mechanism of Action: Most CPEs work by one or more of the following mechanisms:
Disrupting the highly organized structure of SC lipids.[16]
Improving the partitioning of the drug into the skin.[16][17]
Recommended CPE Classes for Liranaftate:
Fatty Acids (e.g., Oleic Acid, Lauric Acid): These insert into the lipid bilayers, creating disordered domains and increasing fluidity.[8]
Terpenes (e.g., Limonene, Menthol): These are thought to disrupt lipid packing and potentially interact with intracellular proteins.
Propylene Glycol (PG): Acts as a co-solvent and can extract lipids from the SC, enhancing drug diffusivity.[8]
Azone® (1-dodecylazacycloheptan-2-one): A potent enhancer that partitions well into lipid domains and disrupts their packing.[8]
Troubleshooting CPE Formulations:
Problem: The enhancer causes significant skin irritation in my model.
Solution: Skin irritation and permeation enhancement are often linked.[18] Reduce the concentration of the CPE. Consider creating a synergistic combination of two enhancers at lower concentrations, which can be more effective and less irritating than a high concentration of a single agent.
Problem: The addition of the CPE destabilized my formulation (e.g., phase separation).
Solution: This is a common issue. You must re-evaluate the entire formulation. It may be necessary to add a co-surfactant or emulsifier to maintain stability. Perform stability testing (e.g., freeze-thaw cycles, centrifugation) on your new formulation before conducting permeation studies.[19]
Strategy 2: Advanced Formulation - Nano-carriers
Q: My flux is still too low with simple enhancers. Should I consider a nano-carrier like a microemulsion or ethosome?
A: Yes. When simple solutions are insufficient, nano-carriers offer a powerful approach. They can significantly increase drug loading, improve solubility, and interact with the skin to enhance permeation.[5]
Microemulsions are thermodynamically stable, transparent systems of oil, water, surfactant, and a co-surfactant.[5][10]
Mechanism: They enhance permeation through multiple actions:
High drug solubilization capacity increases the concentration gradient.[20]
Surfactant and co-surfactant components act as chemical enhancers, disrupting the SC.[17]
The small droplet size (10-100 nm) provides a large surface area for drug release at the skin interface.[5]
Troubleshooting Microemulsions:
Problem: I can't form a clear, stable microemulsion.
Solution: This requires systematic formulation work. You need to construct a pseudo-ternary phase diagram. This involves preparing numerous formulations with varying ratios of oil, surfactant/co-surfactant (S/CoS), and the aqueous phase to map out the stable microemulsion region. This is a critical, self-validating step.
Ethosomes are soft, malleable vesicles composed of phospholipids, a high concentration of ethanol (20-50%), and water.[7][21]
Mechanism: The high ethanol content is key. Ethanol acts as an excellent permeation enhancer by fluidizing SC lipids.[7][22] The flexible nature of the ethosomal vesicles allows them to penetrate the disrupted lipid structures and carry the drug into deeper skin layers.[7][23]
Troubleshooting Ethosomes:
Problem: My ethosome formulation is unstable and the vesicles are aggregating.
Solution: Check your formulation parameters. The ratio of phospholipid to ethanol is critical. Ensure you are using the correct preparation method (e.g., hot or cold method) as described in the literature.[21] Measure the zeta potential of your vesicles; a value greater than |30| mV suggests good colloidal stability.
Table 2: Comparison of Advanced Formulation Strategies for Liranaftate
Formulation Type
Primary Mechanism of Enhancement
Key Advantages for Liranaftate
Common Troubleshooting Issues
Microemulsion
High drug solubilization; Surfactants act as CPEs.[17][20]
Excellent for solubilizing lipophilic drugs; thermodynamically stable.[10]
Difficult to formulate (requires phase diagrams); potential for skin irritation from high surfactant load.
Q: When should I consider a physical method like microneedles?
A: Consider microneedles (MNs) when you need to bypass the stratum corneum entirely, which is particularly useful for targeting deeper dermal layers or for transdermal (systemic) delivery.[24] MNs are minimally invasive and create microscopic channels through the SC, allowing direct access to the viable epidermis.[25]
Types of Microneedles:
Solid MNs: Used to pre-treat the skin ("poke and patch"), creating microchannels before applying a topical Liranaftate formulation.[25]
Coated MNs: Solid needles coated with a formulation containing Liranaftate. The drug rapidly dissolves off the needles upon insertion.[26]
Dissolving MNs: Made from biodegradable polymers that encapsulate Liranaftate. The needles themselves dissolve in the skin to release the drug.[24][27]
Troubleshooting Microneedles:
Problem: The microneedles are not strong enough to penetrate the skin.
Solution: Re-evaluate the polymer or material used for fabrication. For dissolving MNs, the choice and concentration of polymers (e.g., PVA, PVP, hyaluronic acid) are critical for mechanical strength.[28] Perform mechanical compression tests to validate needle strength before in vitro studies.
Problem: Drug release from the dissolving MNs is too slow.
Solution: The dissolution rate is dependent on the polymer composition. Use more rapidly dissolving polymers or blends. You can perform in vitro dissolution tests to characterize the release profile before moving to skin permeation studies.
Section 4: Key Experimental Protocols
Protocol 1: In Vitro Skin Permeation Testing (IVPT) using Franz Diffusion Cells
This protocol provides a standardized workflow for assessing the permeation of Liranaftate from a topical formulation.
1. Materials:
Vertical Franz Diffusion Cells (static or flow-through)[11][29]
Skin Membrane (e.g., excised human or porcine skin; synthetic membranes like Strat-M® for screening)[29]
Receptor Solution (e.g., PBS with 2% Tween® 80, pre-warmed to 37°C and degassed)
Donor Formulation (your Liranaftate formulation)
HPLC system for analysis
2. Procedure:
Skin Preparation: Thaw skin at room temperature. Remove subcutaneous fat. Cut a section to fit the Franz cell. Equilibrate the skin in receptor solution for 30 minutes.[14]
Cell Assembly:
Fill the receptor chamber with degassed, pre-warmed receptor solution, ensuring no air bubbles are trapped.[14]
Mount the skin membrane between the donor and receptor chambers, with the stratum corneum facing the donor chamber.[14]
Clamp the chambers securely.
Place the assembled cells in a circulating water bath to maintain a skin surface temperature of 32°C.[14]
Dosing: Apply a finite dose (e.g., 5-10 mg/cm²) of your formulation evenly onto the skin surface in the donor chamber.
Sampling:
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw a precise aliquot (e.g., 200 µL) from the receptor sampling arm.[14]
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed receptor solution to maintain a constant volume and sink conditions.[14]
Analysis: Analyze the collected samples for Liranaftate concentration using a validated HPLC method.
3. Data Analysis:
Calculate the cumulative amount of Liranaftate permeated per unit area (µg/cm²) at each time point, correcting for sample removal.
Plot the cumulative amount vs. time.
Determine the steady-state flux (Jss, in µg/cm²/h) from the slope of the linear portion of the plot.[14]
Visualizations & Diagrams
Diagram 1: Liranaftate Permeation Workflow
This diagram outlines the logical flow for developing and testing a Liranaftate formulation.
Caption: Workflow for Liranaftate formulation development and permeation testing.
Diagram 2: Mechanisms of Permeation Enhancers
This diagram illustrates how different enhancement strategies overcome the stratum corneum barrier.
Caption: Mechanisms of action for different skin permeation enhancement strategies.
Section 5: References
Liranaftate - ChemBK. (n.d.). Retrieved February 10, 2026, from [Link]
Chula Digital Collections. (2022). Review on drug delivery applications of ethosomes: Current developments and prospects. Retrieved February 10, 2026, from [Link]
MDPI. (2018). Topical Nano and Microemulsions for Skin Delivery. Pharmaceutics, 10(4), 21. Retrieved February 10, 2026, from [Link]
Semantic Scholar. (n.d.). TOPICAL DELIVERY OF DRUGS USING ETHOSOMES: A REVIEW. Retrieved February 10, 2026, from [Link]
International Journal of Current Science Research and Review. (2023). Ethosomes in Transdermal and Topical Drug Delivery. Retrieved February 10, 2026, from [Link]
MDPI. (2023). Ethosomes: A Promising Drug Delivery Platform for Transdermal Application. Pharmaceutics, 15(9), 2305. Retrieved February 10, 2026, from [Link]
ResearchGate. (2019). TOPICAL DELIvERy Of DRUGS USING ETHOSOMES: A REvIEW. Retrieved February 10, 2026, from [Link]
Semantic Scholar. (2011). Enhancement of skin permeation and anti- inflammatory effect of indomethacin using microemulsion. Retrieved February 10, 2026, from [Link]
Semantic Scholar. (2012). EFFECT OF CHEMICAL PENETRATION ENHANCERS ON SKIN PERMEATION: A REVIEW. Retrieved February 10, 2026, from [Link]
SciSpace. (2014). Overcoming the cutaneous barrier with microemulsions. Molecules, 19(3), 2847-2877. Retrieved February 10, 2026, from [Link]
SciELO. (2003). Percutaneous absorption enhancers: mechanisms and potential. Journal of Pharmacy & Pharmaceutical Sciences, 6(1), 24-33. Retrieved February 10, 2026, from [Link]
MDPI. (2022). Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches. Pharmaceutics, 14(7), 1367. Retrieved February 10, 2026, from [Link]
International Journal of Trend in Scientific Research and Development. (2023). Permeation Enhancers for Transdermal Drug Delivery: Strategies and Advancements Focusing Macromolecules. Retrieved February 10, 2026, from [Link]
IOSR Journal. (2017). A Review: Effect of Permeation Enhancers on the Penetration Mechanism of Transdermal Gel. Retrieved February 10, 2026, from [Link]
Merck Index Online. (n.d.). Liranaftate. Retrieved February 10, 2026, from [Link]
Semantic Scholar. (2013). Microemulsion: a novel transdermal delivery system to facilitate skin penetration of indomethacin. Retrieved February 10, 2026, from [Link]
PubChem. (n.d.). Liranaftate. Retrieved February 10, 2026, from [Link]
Eurofins. (n.d.). Franz Cell Test. Retrieved February 10, 2026, from [Link]
Dow Development Labs. (n.d.). Navigating Regulatory Requirements For Topical Drug Development: A Guide For Pharmaceutical Companies. Retrieved February 10, 2026, from [Link]
Auriga Research. (n.d.). Franz Diffusion. Retrieved February 10, 2026, from [Link]
National Institutes of Health. (2023). Coated Microneedle System for Delivery of Clotrimazole in Deep-Skin Mycoses. Pharmaceutics, 15(4), 1234. Retrieved February 10, 2026, from [Link]
Dow Development Labs. (n.d.). Navigating The Regulatory Landscape For Topical Drug Product Development. Retrieved February 10, 2026, from [Link]
PubMed. (2019). Fabrication of Dissolvable Microneedle Patches Using an Innovative Laser-Cut Mould Design to Shortlist Potentially Transungual Delivery Systems: In Vitro Evaluation. Pharmaceutics, 11(6), 288. Retrieved February 10, 2026, from [Link]
RAPS. (2022). FDA releases new draft guidances on topical generic drugs. Retrieved February 10, 2026, from [Link]
National Institutes of Health. (2015). Generic Development of Topical Dermatologic Products: Formulation Development, Process Development, and Testing of Topical Dermatologic Products. AAPS PharmSciTech, 16(5), 1133-1144. Retrieved February 10, 2026, from [Link]
PermeGear. (n.d.). DIFFUSION TESTING FUNDAMENTALS. Retrieved February 10, 2026, from [Link]
Patsnap Synapse. (2024). What is the mechanism of Liranaftate? Retrieved February 10, 2026, from [Link]
National Institutes of Health. (2022). Microneedle-mediated drug delivery for cutaneous diseases. Frontiers in Bioengineering and Biotechnology, 10, 988439. Retrieved February 10, 2026, from [Link]
National Institutes of Health. (2021). Microneedle for transdermal drug delivery: current trends and fabrication. Journal of Pharmaceutical Investigation, 51, 561-587. Retrieved February 10, 2026, from [Link]
International Journal of Novel Research and Development. (2024). Microneedles Techniques For Transungual Drug Delivery. Retrieved February 10, 2026, from [Link]
Patsnap Synapse. (2024). What is Liranaftate used for? Retrieved February 10, 2026, from [Link]
Eurofins. (n.d.). Solubility for Common Extractable Compounds. Retrieved February 10, 2026, from [Link]
ResearchGate. (2007). Clinical study of liranaftate (ZEFNART®) cream for tinea unguium. Retrieved February 10, 2026, from [Link]
Semantic Scholar. (2007). ASSAY OF TOLNAFTATE IN HUMAN SKIN SAMPLES AFTER IN VITRO PENETRATION STUDIES USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Retrieved February 10, 2026, from [Link]
FDA. (n.d.). LIST OF SOLVENTS INCLUDED IN THE GUIDANCE. Retrieved February 10, 2026, from [Link]
MDPI. (2022). Fast Screening Methods for the Analysis of Topical Drug Products. Pharmaceutics, 14(3), 567. Retrieved February 10, 2026, from [Link]
Amanote Research. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Retrieved February 10, 2026, from [Link]
MDPI. (2022). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 27(21), 7433. Retrieved February 10, 2026, from [Link]
Technical Guide: IC50 Determination of 101536-55-4 (Tacrolimus Monohydrate) in Mixed Lymphocyte Reaction
Executive Summary Compound Identity: CAS 101536-55-4 refers to Tacrolimus Monohydrate (FK506 monohydrate), a potent macrolide immunosuppressant. Application: It is the primary standard for inhibiting T-cell proliferation...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Compound Identity: CAS 101536-55-4 refers to Tacrolimus Monohydrate (FK506 monohydrate), a potent macrolide immunosuppressant.
Application: It is the primary standard for inhibiting T-cell proliferation in allogeneic Mixed Lymphocyte Reactions (MLR).
Performance Benchmark: Tacrolimus exhibits superior potency compared to Cyclosporine A (CsA), typically achieving IC50 values in the sub-nanomolar range (0.1–1.0 nM ) in human MLR assays, approximately 10–100 times more potent than CsA.
Mechanism of Action & Signaling Pathway
To accurately determine the IC50 of Tacrolimus, one must understand the specific temporal window of its action. Unlike cytotoxic agents that kill cells indiscriminately, Tacrolimus is cytostatic . It functions by binding to the immunophilin FKBP12 . This complex specifically inhibits Calcineurin (PP2B), a phosphatase required for the nuclear translocation of the transcription factor NFAT .
Key Insight: Because NFAT regulates IL-2 transcription, Tacrolimus must be present during the initial antigen presentation and activation phase (Hours 0–24) to effectively determine a true IC50. Adding it post-activation renders it significantly less effective.
Visualization: Calcineurin-NFAT Signaling Axis
The following diagram illustrates the precise intervention point of Tacrolimus (101536-55-4) compared to Rapamycin and Cyclosporine A.
Figure 1: The Calcineurin-NFAT signaling pathway showing the inhibitory blockade formed by the Tacrolimus-FKBP12 complex.
Comparative Analysis: Tacrolimus vs. Alternatives
When designing an MLR to validate 101536-55-4, it is critical to run a reference standard. Below is a comparative performance guide based on human PBMC One-Way MLR.
Feature
Tacrolimus (FK506)
Cyclosporine A (CsA)
Rapamycin (Sirolimus)
CAS Number
101536-55-4 (Monohydrate)
59865-13-3
53123-88-9
Primary Target
Calcineurin (via FKBP12)
Calcineurin (via Cyclophilin)
mTOR (via FKBP12)
Typical MLR IC50
0.1 – 1.0 nM
10 – 100 nM
0.1 – 1.0 nM
Potency Ratio
Reference (1x)
~10-100x Less Potent
~Equipotent
Assay Window
Add at T=0 (Critical)
Add at T=0 (Critical)
Effective even if added late (G1 blockade)
Solubility
DMSO / Ethanol
DMSO / Ethanol
DMSO
Expert Commentary:
While Rapamycin has a similar IC50 range to Tacrolimus, its mechanism is distinct (mTOR inhibition blocks G1->S transition). In a validation setting, Cyclosporine A is the scientifically appropriate comparator for Tacrolimus because they share the same MOA (Calcineurin inhibition). If your Tacrolimus IC50 comes out >10 nM in a standard MLR, suspect compound degradation or high protein binding in the media (e.g., >10% FBS).
Validated Experimental Protocol: One-Way MLR
This protocol uses a One-Way MLR design, which is superior to Two-Way MLR for IC50 determination because it isolates the proliferation response to a single donor (Responder), reducing noise.
Reagent Preparation
Compound: Dissolve 101536-55-4 (MW ~822.05 g/mol ) in DMSO to create a 10 mM stock.
Note: The monohydrate form requires accounting for the water molecule in molarity calculations.
Critical: Avoid human serum if possible, as variable protein binding can shift IC50 values.
Workflow Visualization
Figure 2: Step-by-step workflow for One-Way MLR assay setup.
Step-by-Step Methodology
Step 1: PBMC Isolation
Isolate PBMCs from two unrelated donors using Ficoll-Paque density gradient centrifugation. Wash 2x with PBS to remove platelets.
Step 2: Stimulator Cell Inactivation (Crucial Step)
To ensure proliferation is only measured from the Responder (Donor A), the Stimulator cells (Donor B) must be replication-incompetent.
Method: Treat Donor B cells with Mitomycin C (50 µg/mL) for 30 minutes at 37°C, or irradiate (30 Gy).
Wash: Wash Stimulator cells 3x with excess media to remove all traces of Mitomycin C. Failure to wash sufficiently will kill Responder cells and yield false positives.
High Background: If "Responders Alone" show high proliferation, the donor may have an active infection or the media contains mitogens.
Low Stimulation Index (SI): If (Max Control / Background) < 5, the assay is invalid.
Fix: Ensure donors are HLA-mismatched. Try a 2:1 Responder:Stimulator ratio.
Right-Shifted IC50 (>10 nM):
Check if FBS concentration is too high (Tacrolimus binds albumin).
Ensure drug was added at T=0. Adding it 24h later allows early NFAT signaling to occur, bypassing the blockade.
References
Kahan, B. D., et al. (1991).[7] "Synergistic effect of the rapamycin-cyclosporine combination." Transplantation Proceedings.
Takahashi, N., et al. (2013). "Pharmacological Efficacy of Tacrolimus Estimated by the Lymphocyte Immunosuppressant Sensitivity Test (LIST)." Therapeutic Drug Monitoring. (Establishes Tacrolimus IC50 range in clinical samples).
Kino, T., et al. (1987). "FK-506, a novel immunosuppressant isolated from a Streptomyces." Journal of Antibiotics. (Original characterization of FK506 potency).
Dumont, F. J. (2000). "FK506, an immunosuppressant targeting calcineurin." Current Medicinal Chemistry. (Detailed MOA review).
A Comparative Guide to the Pharmacodynamics of Tacrolimus (FK506) in Renal and Liver Models
For Researchers, Scientists, and Drug Development Professionals Introduction: The Dual Role of Tacrolimus in Transplantation Tacrolimus (FK506) is a potent macrolide lactone immunosuppressant that has become a cornerston...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dual Role of Tacrolimus in Transplantation
Tacrolimus (FK506) is a potent macrolide lactone immunosuppressant that has become a cornerstone in the prevention of allograft rejection following solid organ transplantation, particularly for the kidney and liver.[1][2][3] Its efficacy is primarily attributed to the inhibition of calcineurin, a key enzyme in the T-cell activation pathway.[2][4][5][6] By binding to the immunophilin FKBP12, tacrolimus forms a complex that inactivates calcineurin, thereby suppressing the transcription of interleukin-2 (IL-2) and other critical cytokines required for T-lymphocyte proliferation and activation.[4][5][6] While its immunosuppressive action is systemic, the pharmacodynamic effects and toxicological consequences of tacrolimus manifest differently in the kidney and the liver, necessitating distinct modeling and monitoring strategies.
Mechanistic Insights: A Shared Pathway with Organ-Specific Consequences
The fundamental mechanism of action for tacrolimus is consistent across different cell types, involving the inhibition of the calcineurin pathway.[4][5] However, the downstream effects and the cellular responses to this inhibition vary significantly between renal and hepatic tissues.
Signaling Pathway of Tacrolimus
Caption: Tacrolimus (FK506) signaling pathway.
In both renal and hepatic contexts, this pathway disruption is central to the drug's therapeutic and toxic effects. However, the high concentration of calcineurin and its binding proteins in the kidney may contribute to its heightened sensitivity to tacrolimus-induced toxicity compared to the liver.[4]
Comparative Pharmacodynamics: Efficacy and Toxicity
While essential for preventing graft rejection, tacrolimus exhibits a narrow therapeutic window, with toxicity being a significant concern. The nature and severity of these toxicities differ between the renal and hepatic systems.
Cholestasis, mild serum enzyme elevations, rarely severe liver injury.[8]
Metabolism
Minimal.
Extensive hepatic metabolism via CYP3A4/5.[1][8][9]
Therapeutic Monitoring
Whole blood trough concentrations are critical due to a strong correlation with both efficacy and toxicity.[10][11]
Whole blood trough concentrations are monitored, primarily to avoid toxicity, with a less direct correlation to rejection episodes.[11]
Experimental Models for Pharmacodynamic Assessment
The study of tacrolimus pharmacodynamics relies on a variety of in vitro and in vivo models that aim to recapitulate the physiological and pathological conditions of the kidney and liver.
Renal Models
In Vitro Models:
Human Kidney Organoids: Derived from induced pluripotent stem cells (iPSCs), these 3D structures can model tacrolimus nephrotoxicity by demonstrating dose-dependent decreases in cell viability and recapitulating features of oxidative stress.[12]
Proximal Tubule Cell Cultures: These models are crucial for studying the direct toxic effects of tacrolimus on the most affected segment of the nephron.[13]
In Vivo Models:
Rodent Models (Rats, Mice): Administration of tacrolimus to rodents, often combined with a low-salt diet to enhance toxicity, can induce functional and structural changes mimicking human nephrotoxicity, such as reduced renal blood flow and glomerular filtration rate, as well as tubulointerstitial scarring.[14]
Liver Models
In Vitro Models:
Primary Hepatocyte Cultures: These are the gold standard for studying hepatic drug metabolism and toxicity, allowing for the direct assessment of tacrolimus's effects on liver cell viability and function.
Liver Spheroids/Organoids: 3D culture systems that better mimic the in vivo liver microenvironment are increasingly used to investigate chronic hepatotoxicity.
In Vivo Models:
Rodent Models (Rats, Mice): Animal models are employed to study tacrolimus-induced hepatotoxicity, which can manifest as liver inflammation and alterations in metabolic profiles.[15][16] These models are also crucial for studying ischemia-reperfusion injury in the context of liver transplantation and the potential protective effects of tacrolimus.[17]
Experimental Protocols
Protocol 1: In Vitro Tacrolimus Nephrotoxicity Assessment using Kidney Organoids
Culture and Differentiation: Differentiate human iPSCs into kidney organoids using established protocols.
Treatment: Expose mature kidney organoids to varying concentrations of tacrolimus (e.g., 0, 30, 60 µM) for 24 hours.[12]
Viability Assay: Assess cell viability using a PrestoBlue or CellTiter-Glo assay to determine the dose-dependent cytotoxic effects.
Oxidative Stress Measurement: Quantify reactive oxygen species (ROS) production using fluorescent probes like DCFDA to evaluate the induction of oxidative stress.[12]
Apoptosis Assay: Utilize TUNEL staining or caspase activity assays to measure apoptosis.
Data Analysis: Compare the treated groups to the vehicle control to determine the dose-response relationship of tacrolimus-induced nephrotoxicity.
Protocol 2: In Vivo Assessment of Tacrolimus-Induced Hepatotoxicity in a Mouse Model
Animal Model: Use male KM (Kunming) mice, 8 weeks old.
Treatment: Administer tacrolimus (e.g., 5 mg/kg) via intraperitoneal injection daily for 14 days. A control group receives normal saline.[15]
Biochemical Analysis: Collect blood samples to measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as indicators of liver damage.[15]
Histopathological Examination: Harvest liver tissue, fix in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess for inflammation, necrosis, and other pathological changes.
Metabolomic Analysis: Perform metabolomic profiling of liver tissue to identify alterations in metabolic pathways.[15]
Data Analysis: Statistically compare the biochemical, histopathological, and metabolomic data between the tacrolimus-treated and control groups.
Workflow Diagrams
In Vitro Nephrotoxicity Workflow
Caption: Workflow for in vitro nephrotoxicity assessment.
In Vivo Hepatotoxicity Workflow
Caption: Workflow for in vivo hepatotoxicity assessment.
Conclusion: A Tale of Two Organs
The pharmacodynamics of tacrolimus in renal and liver models underscore a critical principle in pharmacology: a single drug can elicit markedly different responses in different organ systems. While the liver is the primary site of tacrolimus metabolism, the kidney bears the brunt of its direct toxicity. This dichotomy necessitates the use of organ-specific models to accurately predict clinical outcomes and develop strategies to mitigate adverse effects. For researchers and drug development professionals, a thorough understanding of these comparative pharmacodynamics is essential for optimizing immunosuppressive therapies and ensuring patient safety.
References
Cruz, N. M., et al. (2017). Human kidney organoids model the tacrolimus nephrotoxicity and elucidate the role of autophagy. Scientific Reports, 7(1), 1-13. [Link]
Schrama, Y. C., et al. (2020). Advanced kidney models to better understand tacrolimus-induced nephrotoxicity. Nephrology Dialysis Transplantation, 35(Supplement_3), gfaa142-P0921. [Link]
Jusko, W. J., et al. (1996). Relationship of whole-blood FK506 concentrations to rejection and toxicity in liver and kidney transplants. Journal of Biopharmaceutical Statistics, 6(4), 411-424. [Link]
Jusko, W. J., et al. (1995). Relationship of FK506 whole blood concentrations and efficacy and toxicity after liver and kidney transplantation. Transplantation, 60(5), 428-433. [Link]
Randhawa, P. S., et al. (1996). Tacrolimus (FK506)-Associated Renal Pathology. Advances in Anatomic Pathology, 3(4), 215-226. [Link]
Thölking, G., et al. (2014). Influence of tacrolimus metabolism rate on renal function after solid organ transplantation. World Journal of Transplantation, 4(3), 181-191. [Link]
Mayer, A. D., et al. (1997). Comparative tacrolimus pharmacokinetics: normal versus mildly hepatically impaired subjects. Clinical Pharmacology & Therapeutics, 61(6), 647-656. [Link]
Dr.Oracle. (2025). What is the optimal tacrolimus (FK506) blood level for liver and kidney transplant patients? [Link]
Astellas Pharma US, Inc. (2012). PROGRAF® (tacrolimus) capsules, for oral use; PROGRAF® Granules (tacrolimus) for oral suspension; PROGRAF® (tacrolimus) injection, for intravenous use. [Link]
Staatz, C. E., & Tett, S. E. (2014). Tacrolimus—why pharmacokinetics matter in the clinic. Frontiers in Pharmacology, 5, 239. [Link]
Yatscoff, R. W., et al. (1995). Analysis of tacrolimus (FK 506) in relation to therapeutic drug monitoring. Therapeutic Drug Monitoring, 17(6), 596-601. [Link]
ResearchGate. (2023). Mechanism of action of tacrolimus (FK506). [Link]
Dr.Oracle. (2026). What is the metabolism of tacrolimus (immunosuppressive medication) in patients with normal liver function who have undergone organ transplantation? [Link]
Li, C., et al. (2022). The effect of tacrolimus-induced toxicity on metabolic profiling in target tissues of mice. Journal of Toxicology, 2022, 8859596. [Link]
Khanna, A., & Plummer, M. (2000). FK506 nephrotoxicity. Nephron, 84(2), 117-123. [Link]
Lo Russo, G., et al. (1995). FK506 mechanism of nephrotoxicity: stimulatory effect on endothelin secretion by cultured kidney cells. Kidney International, 47(5), 1434-1440. [Link]
Khan, M. W., et al. (2021). Effect of Short-Term Tacrolimus Exposure on Rat Liver: An Insight into Serum Antioxidant Status, Liver Lipid Peroxidation, and Inflammation. Oxidative Medicine and Cellular Longevity, 2021, 6688995. [Link]
Haufroid, V., et al. (2022). Multi-omics investigation of tacrolimus nephrotoxicity. bioRxiv. [Link]
Wiwattanaskul, K., et al. (2023). Tacrolimus toxicity in kidney transplant recipient after wedge liver resection: A case report and review of literature. World Journal of Transplantation, 13(1), 1-8. [Link]
Morris, R. E. (1995). Mode of action of tacrolimus (FK506): molecular and cellular mechanisms. Therapeutic Drug Monitoring, 17(6), 594-595. [Link]
Wiwattanaskul, K., et al. (2023). Tacrolimus toxicity in kidney transplant recipient after wedge liver resection: A case report and review of literature. World Journal of Transplantation, 13(1), 1-8. [Link]
Starzl, T. E., et al. (1989). Liver, kidney, and thoracic organ transplantation under FK 506. Annals of Surgery, 210(4), 500-510. [Link]
National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Tacrolimus. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
Whiting, P. H., et al. (1995). Functional and structural characteristics of experimental FK 506 nephrotoxicity. Clinical and Experimental Pharmacology and Physiology, 22(9), 646-654. [Link]
Starzl, T. E., et al. (1989). FK 506 for liver, kidney, and pancreas transplantation. The Lancet, 334(8670), 1000-1004. [Link]
Liu, Z. X., et al. (2019). Research Progress on the Animal Models of Drug-Induced Liver Injury: Current Status and Further Perspectives. Oxidative Medicine and Cellular Longevity, 2019, 1-11. [Link]
Christians, U., et al. (1997). Tacrolimus (FK506) metabolite patterns in blood from liver and kidney transplant patients. Therapeutic Drug Monitoring, 19(5), 529-537. [Link]
Textor, S. C., et al. (1993). Systemic and renal hemodynamic differences between FK506 and cyclosporine in liver transplant recipients. Transplantation, 55(6), 1332-1339. [Link]
Zhang, Y., et al. (2021). Early Prediction of Tacrolimus-Induced Tubular Toxicity in Pediatric Refractory Nephrotic Syndrome Using Machine Learning. Frontiers in Pharmacology, 12, 709665. [Link]
Jain, A. B., et al. (1991). Pharmacokinetics of FK 506: Preclinical and Clinical Studies. Transplantation Proceedings, 23(6), 2783-2786. [Link]
Winkler, M., & Wonigeit, K. (1995). Experimental and Clinical Experience With the Use of Tacrolimus (FK506) in Kidney Transplantation. Nephron, 70(1), 1-11. [Link]
Christians, U., et al. (1997). Tacrolimus (FK506) metabolite patterns in blood from liver and kidney transplant patients. Therapeutic Drug Monitoring, 19(5), 529-537. [Link]
Weber, L. T., et al. (1998). Pharmacokinetics of tacrolimus (FK 506) in children and adolescents with renal transplants. Therapeutic Drug Monitoring, 20(5), 498-502. [Link]
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Title: Benchmarking Sulfamethoxazole (CAS 101536-55-4) Immunoassays: A Technical Guide to Reproducibility and Validation Sulfamethoxazole (SMX), identified by CAS 101536-55-4, is a widely used sulfonamide antibiotic in v...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Benchmarking Sulfamethoxazole (CAS 101536-55-4) Immunoassays: A Technical Guide to Reproducibility and Validation
Sulfamethoxazole (SMX), identified by CAS 101536-55-4, is a widely used sulfonamide antibiotic in veterinary medicine. Consequently, its residue monitoring in food matrices (honey, milk, aquatic products) is strictly regulated. While LC-MS/MS remains the confirmatory gold standard, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the primary screening tool due to its high throughput.
However, reproducibility in SMX ELISA kits is frequently compromised by two factors: matrix interference and structural cross-reactivity with other sulfonamides. This guide provides a comparative analysis of SMX ELISA performance against chromatographic methods and details a validated protocol to ensure coefficient of variation (CV) values remain <15%.
Comparative Analysis: ELISA vs. LC-MS/MS
To establish the utility of the 101536-55-4 ELISA kit, one must objectively compare it with the reference method (Liquid Chromatography-Tandem Mass Spectrometry).
Table 1: Technical Comparison of SMX Detection Methods
Feature
Competitive ELISA (SMX Kit)
LC-MS/MS (Gold Standard)
Principle
Antibody-Antigen Competition
Mass-to-Charge Ratio Separation
Limit of Detection (LOD)
0.5 – 1.0 ppb (µg/kg)
0.1 – 0.5 ppb (µg/kg)
Specificity
Moderate (Risk of Cross-reactivity)
High (Structural Fingerprinting)
Throughput
High (90 samples/2 hours)
Low (Sequentially processed)
Cost Per Sample
Low (~$5-10 USD)
High (>$100 USD)
Reproducibility Risk
Matrix Effects, Pipetting Error
Ion Suppression, Column Aging
Expert Insight: The ELISA kit is not a replacement for LC-MS/MS but a filter. A reproducible ELISA protocol minimizes false negatives, ensuring that only potential positives are sent for expensive mass spec confirmation.
Visualizing the Screening Workflow
The following diagram illustrates the decision matrix for integrating ELISA into a high-volume testing workflow.
Figure 1: Logic flow for integrating SMX ELISA into regulatory testing. Note that in competitive ELISA, low OD indicates high concentration.
Critical Reproducibility Factors
Reproducibility is defined by the Intra-assay (within plate) and Inter-assay (between plates) Coefficient of Variation (CV). For CAS 101536-55-4 kits, acceptable reproducibility requires Intra-assay CV < 10% and Inter-assay CV < 15% .
A. Cross-Reactivity (The Specificity Trap)
Sulfamethoxazole shares a p-aminobenzoic acid core with other sulfonamides. High-quality kits utilize monoclonal antibodies specifically raised against the SMX hapten to minimize this.
Target: Sulfamethoxazole (100%)
Common Cross-reactants: Sulfamethizole (<14%), Sulfacetimide (<3%).
Implication: If your sample contains multi-drug residues, ELISA results may appear artificially high (additive effect).
B. The Matrix Effect
Complex matrices like honey or shrimp tissue contain proteins and enzymes that can bind non-specifically to the antibody or the plate surface, skewing results.
Solution: Never run raw samples. Use the extraction protocol below to normalize the matrix.
Validated Experimental Protocol
This protocol is designed to maximize recovery rates (80-110%) and minimize CV.
Reagents Required:
Ethyl Acetate (Extraction solvent)
n-Hexane (Fat removal for milk/meat)
Reconstitution Buffer (Provided in kit, usually PBS-Tween based)
Step-by-Step Workflow
Homogenization:
Weigh 2.0g of the sample (tissue/honey) into a 50mL centrifuge tube.
Why: Homogeneity is the first point of failure for reproducibility.
Extraction (The Critical Step):
Add 8mL of Ethyl Acetate. Vortex vigorously for 5 minutes.
Centrifuge at 4000g for 10 minutes at room temperature.
Why: SMX (CAS 101536-55-4) is highly soluble in ethyl acetate, separating it from water-soluble proteins that cause interference.
Evaporation:
Transfer 4mL of the supernatant to a clean glass tube.
Dry under a nitrogen stream at 50°C.
Caution: Do not exceed 60°C; thermal degradation of SMX can occur, leading to false negatives.
Reconstitution & Fat Removal:
Dissolve residue in 1mL Reconstitution Buffer.
(For fatty samples): Add 1mL n-Hexane, vortex, centrifuge, and remove the upper hexane layer.
Why: Lipids can coat the ELISA plate well, blocking antibody binding.
Assay Execution:
Pipette 50µL of standards and samples in duplicate .
Figure 2: Sample preparation workflow to remove matrix interference and concentrate the analyte.
Performance Data: What to Expect
The following data represents typical performance metrics for a high-quality SMX ELISA kit when the above protocol is followed strictly.
Table 2: Recovery Rates in Various Matrices
Matrix
Spike Level (ppb)
Mean Recovery (%)
CV (%)
Status
Honey
5.0
88.5
7.2
Passed
Milk
5.0
92.1
5.4
Passed
Shrimp
5.0
84.3
9.8
Passed
Pork
5.0
81.0
11.5
Acceptable
Table 3: Precision Data (Reproducibility)
Parameter
Concentration (ppb)
SD
CV (%)
Intra-Assay
1.0
0.08
8.0
Intra-Assay
10.0
0.65
6.5
Inter-Assay
1.0
0.12
12.0
Inter-Assay
10.0
0.95
9.5
Troubleshooting & Optimization
Temperature Equilibrium: The reagents must be at room temperature (20-25°C) before use. Cold reagents slow down the antigen-antibody binding kinetics, causing "edge effects" on the plate.
Washing Technique: Automated washers are preferred. If washing manually, ensure the buffer is forcefully ejected to remove unbound conjugates, but do not let wells dry out between steps.
Standard Curve Validity: The
value of your standard curve (Log-Logit or 4-Parameter Logistic fit) must be >0.99. If it is lower, the assay is invalid regardless of sample results.
References
Food and Drug Administration (FDA). (2021). Validation of Analytical Methods for the Detection of Antibiotic Residues in Milk.
[Link]
Wang, S., et al. (2016). Development of an indirect competitive ELISA for the detection of sulfamethoxazole residues in animal bodies.
[Link]
European Medicines Agency. (2022). Maximum Residue Limits (MRL) for Sulfonamides in Foodstuffs.
[Link]
[1] Executive Summary & Risk Profile Tacrolimus Monohydrate (CAS 101536-55-4) is not a standard laboratory reagent; it is a potent macrolide immunosuppressant. In a drug development context, it must be treated as a High...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Risk Profile
Tacrolimus Monohydrate (CAS 101536-55-4) is not a standard laboratory reagent; it is a potent macrolide immunosuppressant. In a drug development context, it must be treated as a High Potency Active Pharmaceutical Ingredient (HPAPI) .
Standard laboratory safety practices (standard fume hood, lab coat, safety glasses) are insufficient for handling this substance in powder form. The primary risks are reproductive toxicity and specific target organ toxicity (immune system, kidneys) at microgram levels.
Hazard Classification (GHS):
Acute Toxicity (Oral): Category 3 (Toxic if swallowed)[1]
Reproductive Toxicity: Category 2 (Suspected of damaging fertility or the unborn child)
STOT-RE: Category 1 (Causes damage to organs through prolonged/repeated exposure)
Occupational Exposure Band (OEB):
Treat as OEB 5 (Target OEL < 1 µg/m³).
Rationale: Published TWA limits are as low as 0.2 µg/m³. This requires full containment.[2][3]
Hierarchy of Controls: The "Containment First" Strategy
Do not rely solely on PPE.[4] PPE is the last line of defense. The safety of your workflow depends on Engineering Controls .
Personal Protective Equipment (PPE) Specifications
When engineering controls (isolators) are breached or during cleaning/maintenance, the following PPE is mandatory.
PPE Category
Specification
Scientific Rationale
Respiratory
PAPR (Powered Air Purifying Respirator) with HEPA filters OR Full-face N100/P3 mask.
N95 is inadequate. The protection factor (APF) of an N95 (10) is insufficient for nanogram-level potency. A PAPR provides positive pressure, preventing inward leakage.
Permeation Defense. Tacrolimus is lipophilic. Double gloving creates a tortuous path for permeation and allows the outer glove to be stripped immediately upon contamination.
Dermal (Body)
Tyvek® 400 (or equivalent impervious coverall) with integrated hood and booties.
Dust Exclusion. Cotton lab coats trap potent powders and become a source of secondary exposure outside the lab.
Ocular
Chemical Goggles (if not using full-face respirator).
Mucosal Absorption. Prevents absorption through the tear ducts (lacrimal puncta).
Operational Protocol: Handling & Weighing
Objective: Weigh 10 mg of Tacrolimus Monohydrate for stock solution preparation.
Phase A: Preparation & Gowning (Donning)
Verify Engineering: Check magnehelic gauge on the Glovebox/Isolator. Pressure should be negative (-0.5 to -1.5 inches WC) relative to the room.
Phase B: The Weighing Procedure (Inside Containment)
Static Control: Use an anti-static gun or bar inside the weigh station. Tacrolimus powder is static-prone; static discharge can cause aerosolization.
Weighing:
Place a tared vial inside the balance.
Use a disposable spatula. Do not reuse spatulas.
Transfer powder gently. Do not dump.
Cap the vial immediately after weighing.
Wipe the exterior of the vial with a solvent-dampened wipe (Ethanol 70%) before removing it from the containment zone.
Phase C: De-Gowning (Doffing)
Critical Step: The highest risk of exposure occurs here due to resuspension of dust from PPE.
Sequence:
Remove outer gloves (turn inside out) and dispose of in biohazard/chem-waste bin inside the doffing area.
Remove Tyvek suit (roll down from shoulders, keeping the outside surface contained).
Remove respirator (wipe down with disinfectant).
Remove inner gloves.
Wash hands with soap and cool water (warm water opens pores).
Decontamination & Disposal
Chemical Inactivation:
Tacrolimus is susceptible to alkaline hydrolysis and oxidation.
Cleaning Agent: A two-step process is required.[2][6][7]
Solubilization: Wipe with 70% Ethanol or Acetonitrile (Tacrolimus is insoluble in water).
Degradation: Follow with a wipe of 0.1M Sodium Hydroxide (NaOH) or a specific oxidative decontaminant (e.g., dilute bleach or peroxide-based cleaner). Note: Alkaline hydrolysis degrades the lactone ring.
Spill Response:
Evacuate: Clear the immediate area.
PPE Up: Don full PPE (PAPR, Double Gloves, Tyvek).
Contain: Cover spill with damp paper towels (do not dry sweep).
Remove: Use HEPA-filtered vacuum or wet-wipe method.
Disposal: All waste (wipes, PPE, spatulas) must be incinerated. Label as "Cytotoxic/High Potency Waste."
References
National Institute for Occupational Safety and Health (NIOSH). List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Centers for Disease Control and Prevention. [Link]
PubChem. Tacrolimus Monohydrate Compound Summary (CID 9832960). National Library of Medicine. [Link]
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[Link]
Rozman Peterka, T. et al. Forced degradation of tacrolimus and the development of a UHPLC method for impurities determination.[8] Acta Pharm. 2019.[8][9] (Demonstrates instability in alkaline/oxidative conditions). [Link]